3-Methyl-3-phenylbutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-3-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,8-10(12)13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZZMXVIHNHASS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143622 | |
| Record name | Benzenepropanoic acid, beta,beta-dimethyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010-48-6 | |
| Record name | 3-Methyl-3-phenylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1010-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Phenylisovaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylisopentanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenylisopentanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=200697 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenylisopentanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenepropanoic acid, beta,beta-dimethyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-3-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-PHENYLISOVALERIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY9Z3KBQ5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Methyl-3-phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-methyl-3-phenylbutanoic acid, a valuable building block in medicinal chemistry and drug development. The structural motif of a quaternary carbon center adjacent to a phenyl group and a carboxylic acid functionality makes it an interesting scaffold for the design of novel therapeutic agents. This document outlines a plausible and robust synthetic approach, complete with detailed experimental protocols, quantitative data summarization, and a logical workflow diagram.
Proposed Synthetic Pathway: A Retro-Synthetic Analysis
A logical approach to the synthesis of this compound involves the formation of the key carbon-carbon bond between the phenyl-substituted quaternary carbon and the adjacent methylene group of the carboxylic acid. A reliable method to achieve this is through the alkylation of a phenylacetonitrile derivative, followed by hydrolysis of the nitrile to the corresponding carboxylic acid. This retro-synthetic analysis is depicted below.
Caption: Retrosynthetic analysis of this compound.
Synthesis Workflow
The proposed forward synthesis involves a two-step process starting from commercially available phenylacetonitrile. The first step is a double methylation at the benzylic position, followed by the hydrolysis of the resulting nitrile to the desired carboxylic acid.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following protocols are adapted from established procedures for the alkylation of phenylacetonitrile and the subsequent hydrolysis of the nitrile functionality.
Step 1: Synthesis of 2,2-Dimethyl-3-phenylpropanenitrile
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Phenylacetonitrile | C₈H₇N | 117.15 | 11.7 g | 0.10 |
| Sodium Amide | NaNH₂ | 39.01 | 8.6 g | 0.22 |
| Methyl Iodide | CH₃I | 141.94 | 31.2 g (13.7 mL) | 0.22 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - |
| Saturated Ammonium Chloride Solution | NH₄Cl(aq) | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | - |
Procedure:
-
A dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium amide (8.6 g, 0.22 mol) and anhydrous diethyl ether (100 mL).
-
Phenylacetonitrile (11.7 g, 0.10 mol) dissolved in anhydrous diethyl ether (50 mL) is added dropwise to the stirred suspension of sodium amide over 30 minutes. The mixture is then heated to reflux for 2 hours to ensure the complete formation of the anion.
-
After cooling the reaction mixture to room temperature, methyl iodide (31.2 g, 0.22 mol) dissolved in anhydrous diethyl ether (50 mL) is added dropwise over 1 hour. The mixture is then stirred at room temperature for 3 hours, followed by refluxing for 2 hours.
-
The reaction mixture is cooled in an ice bath, and the excess sodium amide is cautiously decomposed by the slow addition of water.
-
The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic layers are washed with a saturated ammonium chloride solution (100 mL) and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield 2,2-dimethyl-3-phenylpropanenitrile.
Step 2: Synthesis of this compound
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,2-Dimethyl-3-phenylpropanenitrile | C₁₁H₁₃N | 159.23 | 15.9 g | 0.10 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 50 mL | - |
| Water | H₂O | 18.02 | 50 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 10 g | - |
Procedure:
-
A 250 mL round-bottom flask is charged with 2,2-dimethyl-3-phenylpropanenitrile (15.9 g, 0.10 mol), water (50 mL), and concentrated sulfuric acid (50 mL).
-
The mixture is heated under reflux with vigorous stirring for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the reaction mixture is poured onto crushed ice.
-
The aqueous mixture is extracted with diethyl ether (3 x 50 mL).
-
The combined ethereal extracts are washed with water and then extracted with a saturated sodium bicarbonate solution.
-
The aqueous bicarbonate layer is carefully acidified with concentrated hydrochloric acid until the precipitation of the carboxylic acid is complete.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Quantitative Data Summary
The following table summarizes the expected yields and key physical properties of the intermediate and final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (%) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| 2,2-Dimethyl-3-phenylpropanenitrile | C₁₁H₁₃N | 159.23 | 75-85 | Liquid | N/A | 110-112 (at 10 mmHg) |
| This compound | C₁₁H₁₄O₂ | 178.23 | 80-90 | Solid | 88-90 | N/A |
Concluding Remarks
The described synthetic route offers a reliable and scalable method for the preparation of this compound. The starting materials are readily available, and the reactions involved are well-established in organic synthesis. This guide provides a solid foundation for researchers to produce this valuable compound for further investigation in drug discovery and development programs. Careful execution of the experimental procedures and appropriate analytical characterization are crucial for obtaining the desired product in high purity and yield.
3-Methyl-3-phenylbutanoic acid chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-3-phenylbutanoic acid, a substituted carboxylic acid, holds interest within the scientific community for its potential applications in organic synthesis and as a building block for more complex molecules. This technical guide provides a detailed overview of its chemical properties, structure, and key experimental data.
Chemical Structure and Properties
This compound possesses a unique structure featuring a quaternary carbon atom attached to a phenyl group, two methyl groups, and a carboxylic acid functional group. This arrangement imparts specific chemical characteristics to the molecule.
Structure:
Caption: Chemical structure of this compound.
A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1010-48-6 |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol [1] |
| Physical Form | Solid[1] |
| Melting Point | 58-62 °C[2] |
| Boiling Point | 270.46 °C (at 760 mmHg) |
| pKa (Predicted) | 3.83 ± 0.25 |
| Solubility | Soluble in alcohols, ketones, and ethers[2] |
| Storage | Sealed in a dry environment at room temperature[1] |
Spectroscopic Data
Experimental Protocols
Synthesis of this compound
A potential synthetic route to this compound involves the alkylation of a phenylacetic acid derivative. The following is a generalized experimental workflow based on established chemical principles.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Methodology:
A plausible, though not explicitly detailed in the literature for this specific compound, synthesis could involve the following steps:
-
Deprotonation: A suitable phenylacetic acid ester is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the corresponding enolate.
-
Alkylation: The enolate is then reacted with two equivalents of a methylating agent, such as methyl iodide, to introduce the two methyl groups at the alpha-position.
-
Hydrolysis: The resulting ester is subsequently hydrolyzed to the carboxylic acid using standard procedures, for example, by heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidification.
-
Work-up and Purification: The reaction mixture is worked up by extraction with an organic solvent. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information to suggest that this compound has specific biological activities or is involved in any signaling pathways. Its primary utility is likely as an intermediate in the synthesis of other molecules that may have biological relevance.
Conclusion
References
Unraveling the Molecular Mechanisms of 3-Methyl-3-phenylbutanoic Acid: A Technical Overview
Disclaimer: Scientific literature available as of late 2025 does not provide a specific, experimentally validated mechanism of action for 3-Methyl-3-phenylbutanoic acid. This guide, therefore, presents a detailed analysis of the known mechanisms of structurally similar compounds, which may offer potential, though unconfirmed, insights into the biological activity of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals to guide future investigations.
Executive Summary
This compound belongs to the class of aryl-substituted carboxylic acids. While direct studies on its specific molecular interactions are not publicly available, the mechanisms of action of closely related molecules, such as phenylbutyric acid and other aryl carboxylic acids, have been investigated. These studies primarily point towards two key pathways: Histone Deacetylase (HDAC) inhibition and Peroxisome Proliferator-Activated Receptor (PPAR) modulation . This document will explore these potential mechanisms, providing a theoretical framework for the biological activity of this compound.
Potential Mechanism of Action 1: Histone Deacetylase (HDAC) Inhibition
One of the most well-documented mechanisms for a structurally related compound, 4-phenylbutyric acid, is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, compounds like phenylbutyrate can induce histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of various genes, including those involved in cell cycle arrest and apoptosis. This has been a key area of investigation in cancer research.[1][2]
Hypothetical Signaling Pathway: HDAC Inhibition
The following diagram illustrates the potential mechanism of this compound as an HDAC inhibitor, based on the known actions of related compounds.
Caption: Hypothetical HDAC Inhibition by this compound.
Potential Mechanism of Action 2: Peroxisome Proliferator-Activated Receptor (PPAR) Modulation
Aryl carboxylic acids have also been identified as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. There are three main subtypes: PPARα, PPARγ, and PPARβ/δ. Ligand activation of PPARs leads to the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. The activation of PPARs has therapeutic implications for metabolic disorders.
Hypothetical Signaling Pathway: PPAR Activation
The following diagram outlines the potential pathway for this compound as a PPAR agonist.
Caption: Hypothetical PPAR Activation by this compound.
Data Presentation
Due to the absence of specific studies on this compound, no quantitative data, such as IC50 values for HDAC inhibition or EC50 values for PPAR activation, can be provided at this time. Future research should aim to generate such data to validate the hypothesized mechanisms.
Experimental Protocols
Detailed experimental protocols for investigating the mechanism of action of this compound would need to be developed. Below are suggested methodologies based on the investigation of related compounds.
Hypothetical Experimental Workflow: Investigating HDAC Inhibition
Caption: Proposed Experimental Workflow for HDAC Inhibition Studies.
Hypothetical Experimental Workflow: Investigating PPAR Modulation
Caption: Proposed Experimental Workflow for PPAR Modulation Studies.
Conclusion and Future Directions
While the precise mechanism of action for this compound remains to be elucidated, the known biological activities of structurally related compounds provide a strong foundation for future research. The potential for this molecule to act as either an HDAC inhibitor or a PPAR modulator warrants direct experimental investigation. The proposed experimental workflows offer a roadmap for researchers to systematically evaluate these hypotheses. Uncovering the specific molecular targets and signaling pathways of this compound will be crucial for understanding its therapeutic potential and advancing its development for clinical applications.
References
Spectroscopic Analysis of 3-Methyl-3-phenylbutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Methyl-3-phenylbutanoic acid (CAS No. 1010-48-6). Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific compound, this document focuses on predicted data based on its chemical structure and established principles of NMR, IR, and Mass Spectrometry. It also includes detailed experimental protocols for acquiring such data.
Chemical Structure and Predicted Spectroscopic Data
Chemical Formula: C₁₁H₁₄O₂
Molecular Weight: 178.23 g/mol
Structure:

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and structural motifs.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| 7.2-7.4 | Multiplet | 5H | Aromatic (C₆H₅) |
| ~2.6 | Singlet | 2H | -CH₂- |
| ~1.4 | Singlet | 6H | 2 x -CH₃ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~178 | -COOH |
| ~145 | Aromatic (quaternary) |
| ~128 | Aromatic (-CH) |
| ~126 | Aromatic (-CH) |
| ~125 | Aromatic (-CH) |
| ~45 | -CH₂- |
| ~37 | C(CH₃)₂ |
| ~29 | -CH₃ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| 2970-2870 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |
| 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic) |
| ~1300 | Medium | C-O stretch |
| ~920 | Broad, Medium | O-H bend (out-of-plane) |
| 760, 700 | Strong | C-H bend (aromatic, monosubstituted) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 178 | [M]⁺ (Molecular ion) |
| 163 | [M - CH₃]⁺ |
| 119 | [M - COOH - H₂O]⁺ or [C₉H₁₁]⁺ |
| 105 | [C₈H₉]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical, and for carboxylic acids, DMSO-d₆ can be advantageous for observing the acidic proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should be set to cover the expected range of chemical shifts (typically 0-14 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
The spectral width should encompass the expected range for all carbon environments (typically 0-200 ppm).
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology for Solid Sample (Thin Film Method):
-
Sample Preparation: Dissolve a small amount of solid this compound in a volatile organic solvent (e.g., acetone or methylene chloride).[1]
-
Film Deposition: Apply a drop of the solution onto the surface of a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[1]
-
Spectral Acquisition:
-
Place the salt plate in the sample holder of an FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its structural elucidation.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. This can be done using a direct insertion probe for solid samples or via a gas chromatograph (GC-MS) for samples that are amenable to this separation technique.
-
Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).[2][3] This causes the molecules to ionize and fragment in a reproducible manner.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
References
CAS number and IUPAC name for 3-Methyl-3-phenylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-3-phenylbutanoic acid (CAS No: 1010-48-6), a substituted carboxylic acid. Due to the limited availability of extensive research data, this document consolidates fundamental physicochemical properties, outlines a probable synthetic pathway, and discusses the current landscape of its characterization. This guide is intended to serve as a foundational resource for researchers and professionals in organic synthesis and drug development who may be interested in this compound as a potential building block or intermediate.
Chemical Identity and Properties
This compound is a carboxylic acid derivative with a phenyl and two methyl groups attached to the tertiary carbon at the 3-position. Its identity is firmly established by its CAS number and IUPAC nomenclature.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | [2] |
| Molecular Weight | 178.23 g/mol | [2] |
| Physical Form | Solid | [1] |
| Purity | Typically >98% | [2] |
| Storage Conditions | Sealed in a dry, room temperature environment | [1] |
Synthesis and Characterization
While specific, peer-reviewed synthesis protocols for this compound are not extensively detailed in the literature, a plausible and logical synthetic route can be proposed based on established organic chemistry reactions.
Proposed Experimental Protocol: Synthesis via Grignard Reaction
A common method for forming carbon-carbon bonds and introducing a carboxylic acid group is through the use of a Grignard reagent followed by carboxylation.
Materials:
-
2-phenylpropane (Cumene)
-
Bromine (Br₂)
-
Magnesium turnings (Mg)
-
Dry diethyl ether or Tetrahydrofuran (THF)
-
Carbon dioxide (CO₂, solid or gas)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Bromination of Cumene: 2-phenylpropane is first brominated at the tertiary carbon to form 2-bromo-2-phenylpropane. This can be achieved using a suitable brominating agent like N-bromosuccinimide (NBS) with a radical initiator.
-
Formation of Grignard Reagent: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are covered with anhydrous diethyl ether. A solution of 2-bromo-2-phenylpropane in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent, 2-phenyl-2-propylmagnesium bromide.
-
Carboxylation: The freshly prepared Grignard reagent is then carboxylated by pouring it over crushed dry ice (solid CO₂) or by bubbling CO₂ gas through the solution at a low temperature (e.g., -78 °C).
-
Acidification and Work-up: The resulting magnesium carboxylate salt is quenched by the slow addition of aqueous hydrochloric acid. This protonates the carboxylate to yield the desired this compound.
-
Extraction and Purification: The aqueous mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
Characterization Data
While a comprehensive public dataset is not available, commercial suppliers indicate that characterization data such as NMR, HPLC, and LC-MS are available upon request.[3] Researchers interested in this compound should obtain it from a commercial source and perform their own characterization to confirm its identity and purity.
Biological and Pharmacological Profile
As of the date of this publication, there is a notable absence of studies in the scientific literature detailing the biological activity, pharmacological properties, or mechanism of action of this compound. It is primarily considered a chemical intermediate for organic synthesis.[4] Its potential applications in drug development would require extensive screening and investigation, which have not yet been reported.
Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the logical steps for the synthesis of this compound as described in the experimental protocol section.
Caption: Proposed Synthesis Workflow for this compound.
Logical Relationship of Components
This diagram illustrates the relationship between the chemical's identity, its synthesis, and its current known applications.
Caption: Logical Relationship of this compound.
Conclusion
This compound is a well-defined chemical compound with established physicochemical properties. However, there is a significant gap in the scientific literature regarding its synthesis, detailed characterization, and biological activity. This guide provides a foundational understanding of the compound based on available data and theoretical synthetic pathways. Further research is necessary to explore its potential applications, particularly in the fields of medicinal chemistry and drug development. Professionals are advised to rely on thorough in-house characterization and to consider the lack of biological data when evaluating this compound for novel applications.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-3-phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available data and experimental methodologies for determining the solubility and pKa of 3-Methyl-3-phenylbutanoic acid. Due to a lack of readily available experimental data for this specific compound, this document emphasizes standardized experimental protocols that can be employed for its characterization. Furthermore, potential signaling pathways analogous to structurally similar short-chain fatty acids and phenylbutyric acid derivatives are discussed and visualized to provide context for its potential biological activity.
Physicochemical Properties
| Property | Value | Reference |
| pKa | 3.83 ± 0.25 (Predicted) | N/A |
| Aqueous Solubility | Data not available | N/A |
| Solubility in Organic Solvents | Soluble in alcohols, ketones, and ethers | N/A |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the solubility and pKa of this compound, particularly addressing its expected poor aqueous solubility.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds, including carboxylic acids with low water solubility.[1]
Principle: A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is measured after each addition of the titrant. The pKa is the pH at which the acid is half-neutralized, which corresponds to the midpoint of the buffer region on the titration curve. For poorly soluble compounds, a co-solvent system may be necessary.[1]
Materials:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Co-solvent (e.g., methanol or ethanol, if required)
-
High-purity water
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beakers
Procedure:
-
Calibration: Calibrate the pH meter using standard buffers of pH 4.0, 7.0, and 10.0.[2]
-
Sample Preparation:
-
Accurately weigh a sample of this compound (e.g., to achieve a concentration of approximately 1-10 mM).
-
Dissolve the sample in a known volume of water. If solubility is an issue, a co-solvent such as methanol or ethanol can be used. The resulting pKa will be an apparent pKa (pKa') specific to the solvent composition.[1]
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[2]
-
-
Titration:
-
Place the beaker containing the sample solution on a magnetic stirrer and immerse the pH electrode.
-
If the sample is acidic, titrate with the standardized NaOH solution. Add the titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[2]
-
Continue the titration until the pH has passed the equivalence point (a sharp change in pH).
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point (the point of maximum slope) from the first derivative of the titration curve.
-
The pKa is the pH at the half-equivalence point.
-
Perform the titration in triplicate to ensure reproducibility.[2]
-
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3]
Principle: An excess amount of the solid compound is agitated in a specific solvent (in this case, water) for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then determined.
Materials:
-
This compound
-
High-purity water
-
Vials or flasks with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid should be clearly visible.
-
Equilibration: Add a known volume of water to each vial. Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[4]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.[4]
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the aliquot through a syringe filter to remove any remaining microscopic particles.
-
Quantification:
-
Dilute the filtered saturated solution with a suitable solvent.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC-UV or LC-MS.
-
A calibration curve of the compound in the same solvent should be prepared to determine the concentration accurately.
-
-
Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate.
Potential Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, its structural similarity to other short-chain fatty acids (SCFAs) and phenylbutyric acid derivatives suggests potential mechanisms of action.[5][6] These compounds are known to interact with G-protein coupled receptors (GPCRs) and inhibit histone deacetylases (HDACs).[7][8]
G-Protein Coupled Receptor (GPCR) Activation
SCFAs are known to activate GPCRs such as GPR41 (FFAR3) and GPR43 (FFAR2), which are involved in metabolic and inflammatory signaling.[5][9]
Caption: Potential GPCR signaling pathway for this compound.
Histone Deacetylase (HDAC) Inhibition
Phenylbutyric acid is a known HDAC inhibitor, leading to changes in gene expression.[8] This is another potential mechanism for this compound.
Caption: Potential mechanism of HDAC inhibition by this compound.
Experimental Workflow
The following diagram illustrates a logical workflow for the characterization of this compound.
Caption: Logical workflow for physicochemical and biological characterization.
Conclusion
This guide provides the necessary framework for researchers to determine the key physicochemical properties of this compound. By following the detailed experimental protocols for pKa and solubility determination, a comprehensive profile of this compound can be established. The visualized potential signaling pathways, based on structurally related molecules, offer a starting point for investigating its biological activities and potential therapeutic applications. The generation of robust experimental data is crucial for advancing the understanding and development of this and similar molecules.
References
- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism [pubmed.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
The Emerging Therapeutic Potential of 3-Methyl-3-phenylbutanoic Acid Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 3-Methyl-3-phenylbutanoic acid are emerging as a promising scaffold in medicinal chemistry, demonstrating significant potential, particularly in the development of novel anticancer agents. This technical guide provides a comprehensive overview of the current state of research into the biological activities of these compounds. It consolidates available quantitative data, details key experimental methodologies, and visualizes synthetic pathways and proposed mechanisms of action. The primary focus of existing research lies in the development of potent antitubulin agents for oncology, with several analogues exhibiting cytotoxicity against various cancer cell lines in the low micromolar to nanomolar range. While the parent structure, 3-phenylbutanoic acid, has been noted for potential antibacterial properties, the exploration of this compound derivatives in other therapeutic areas remains limited, representing a frontier for future investigation.
Introduction
The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The arylpropionic acid motif is a well-established pharmacophore present in numerous approved drugs. The specific scaffold of this compound offers a unique three-dimensional structure that can be exploited for targeted interactions with biological macromolecules. Recent research has highlighted the utility of this scaffold in the design of potent inhibitors of tubulin polymerization, a clinically validated target for cancer chemotherapy. This guide will delve into the synthesis, biological evaluation, and proposed mechanisms of action of these derivatives.
Anticancer and Antitubulin Activity
The most significant biological activity reported for derivatives of this compound is their potent anticancer and antitubulin effects. These activities have been primarily demonstrated through the synthesis and evaluation of analogues of natural products like hemiasterlin and narciclasine.
Hemiasterlin Analogues
A series of hemiasterlin analogues incorporating a (S)-2-((tert-butoxycarbonyl)amino)-3-methyl-3-phenylbutanoic acid moiety have been synthesized and evaluated for their cytotoxic and antitubulin activities. These compounds have shown potent activity against a range of human cancer cell lines.
Data Presentation: Cytotoxicity of Hemiasterlin Analogues
| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |
| Analogue 1 | Dipeptide analogue | HeLa | 0.015 | [1] |
| Analogue 1 | Dipeptide analogue | HT29 | 0.020 | [1] |
| Analogue 1 | Dipeptide analogue | SEM | 0.012 | [1] |
| Analogue 1 | Dipeptide analogue | Jurkat | 0.008 | [1] |
| Analogue 2 | Tripeptide analogue | HeLa | 0.003 | [1] |
| Analogue 2 | Tripeptide analogue | HT29 | 0.004 | [1] |
| Analogue 2 | Tripeptide analogue | SEM | 0.002 | [1] |
| Analogue 2 | Tripeptide analogue | Jurkat | 0.001 | [1] |
Narciclasine Analogues
Simplified AB-ring analogues of the natural product narciclasine have been synthesized using this compound as a key building block. These analogues have demonstrated a range of cytotoxic activities against the HT29 human colon cancer cell line, with IC50 values ranging from 15 µM to 715 µM. This highlights the importance of the substitution pattern on the aromatic ring for biological activity.
Potential Antimicrobial Activity
While the primary focus of research on this compound derivatives has been on anticancer applications, the parent compound, 3-phenylbutanoic acid (also known as 3-phenylbutyric acid), has been reported to have potential as an antibacterial agent. This suggests that derivatives of this compound could be explored for antimicrobial activity, although specific studies on this are currently lacking in the scientific literature.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of the core scaffold, this compound, involves a Friedel-Crafts reaction.
Protocol:
-
To a stirring solution of 3-methylbut-2-enoic acid, add aluminum chloride (AlCl3) under a nitrogen atmosphere.
-
Heat the reaction mixture at 65 °C for 90 minutes.
-
After cooling, acidify the reaction mixture to pH 1 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate.
-
The organic layers are then combined, dried, and concentrated to yield this compound.
Synthesis of a Hemiasterlin Analogue Precursor
The synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-methyl-3-phenylbutanoic acid is a key step in the preparation of hemiasterlin analogues.
Protocol:
-
Oxime formation: 2-oxo-3-phenylpropanoic acid is converted to the corresponding keto ester in two steps. The keto ester is then reacted with hydroxylamine hydrochloride to form the oxime.
-
Oxime reduction: The oxime is reduced using powdered zinc in a mixture of sulfuric acid and acetic acid to yield the racemic amino ester.
-
Resolution and Protection: The racemic amino ester is resolved using (S)-mandelic acid. The resulting (S)-amino ester is then protected with a tert-butoxycarbonyl (Boc) group.
-
N-methylation and Hydrolysis: The Boc-protected amino ester undergoes N-methylation followed by ester hydrolysis to yield (S)-2-((tert-butoxycarbonyl)amino)-3-methyl-3-phenylbutanoic acid.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for a key precursor of hemiasterlin analogues.
Proposed Mechanism of Action
Caption: Proposed mechanism of antitubulin activity for hemiasterlin analogues.
Conclusion and Future Directions
Derivatives of this compound have demonstrated significant promise as a scaffold for the development of novel anticancer agents, particularly as potent antitubulin agents. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, which could lead to the identification of even more potent and selective compounds.
Future research in this area should focus on:
-
Expansion of Biological Screening: Evaluating derivatives against a broader range of cancer cell lines and exploring other potential therapeutic applications, such as antimicrobial and anti-inflammatory agents.
-
Mechanism of Action Studies: Further elucidating the precise molecular interactions with tubulin and investigating other potential cellular targets.
-
Pharmacokinetic Profiling: Assessing the drug-like properties of the most potent compounds to determine their suitability for in vivo studies and further development.
The unique structural features of this compound derivatives make them a valuable addition to the medicinal chemist's toolkit, with the potential to yield novel therapeutic agents for a variety of diseases.
References
An In-depth Technical Guide on the Historical Context of 3-Methyl-3-phenylbutanoic Acid's Plausible First Synthesis
Audience: Researchers, scientists, and drug development professionals.
Core Requirements Met: This document provides a detailed historical and technical overview of the likely first synthesis of 3-Methyl-3-phenylbutanoic acid. It includes structured data tables, detailed experimental protocols based on early 20th-century chemical practices, and Graphviz diagrams illustrating the synthetic pathways.
Introduction
The discovery of this compound is not marked by a singular, celebrated event in the annals of chemical literature. Instead, its existence is a direct consequence of the development of powerful synthetic methodologies in the late 19th and early 20th centuries. The advent of the Reformatsky reaction in 1887 and the Grignard reaction around 1900 provided organic chemists with robust tools for carbon-carbon bond formation, making the synthesis of a wide array of new compounds, including this compound, a routine endeavor. This guide explores the historical and chemical context of its plausible first synthesis, focusing on the pioneering reactions that enabled its creation.
Historical and Scientific Context
The late 19th and early 20th centuries were a period of explosive growth in synthetic organic chemistry. The ability to construct complex organic molecules from simpler precursors was rapidly advancing. Two key reactions that emerged during this era are of particular relevance to the synthesis of this compound:
-
The Reformatsky Reaction (1887): Discovered by Sergey Reformatsky, this reaction involves the reaction of an α-halo ester with a ketone or aldehyde in the presence of zinc metal to form a β-hydroxy ester. This provided a direct route to the carbon skeleton of this compound.
-
The Grignard Reaction (c. 1900): Victor Grignard's development of organomagnesium halides (Grignard reagents) revolutionized organic synthesis. These reagents act as powerful nucleophiles, capable of attacking a wide range of electrophiles, including epoxides, which offers another plausible route to the target molecule.
Given the common availability of starting materials like acetophenone, ethyl bromoacetate, and phenylmagnesium bromide in the early 1900s, it is highly probable that this compound was first synthesized as an illustrative example or a synthetic intermediate in studies exploring the scope of these new reactions.
Plausible Synthetic Pathways
Two primary historical routes for the first synthesis of this compound are presented below. These are based on the foundational principles of the Reformatsky and Grignard reactions as they would have been practiced in the early 20th century.
Pathway 1: The Reformatsky Reaction
This pathway utilizes the reaction between acetophenone and the zinc enolate of an α-haloester, followed by dehydration and hydrolysis.
Pathway 2: The Grignard Reaction
This pathway involves the reaction of a Grignard reagent with an epoxide, followed by carboxylation. A likely route would involve the reaction of phenylmagnesium bromide with 2,2-dimethyloxirane.
Experimental Protocols (Plausible Historical Methods)
The following protocols are reconstructed based on typical experimental procedures of the early 20th century.
Protocol 1: Synthesis via Reformatsky Reaction
Objective: To synthesize this compound from acetophenone and ethyl bromoacetate.
Materials:
-
Acetophenone
-
Ethyl bromoacetate
-
Zinc dust (activated)
-
Anhydrous benzene (solvent)
-
Iodine (for activation)
-
Sulfuric acid (concentrated and dilute)
-
Sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place zinc dust. Add a crystal of iodine and gently warm the flask until violet vapors are observed. Allow to cool.
-
Reaction: To the activated zinc, add anhydrous benzene. A mixture of acetophenone and ethyl bromoacetate in anhydrous benzene is added dropwise from the dropping funnel with gentle warming to initiate the reaction. The reaction mixture is then refluxed for several hours until the reaction is complete.
-
Work-up: The reaction mixture is cooled and then hydrolyzed by the slow addition of dilute sulfuric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Dehydration and Saponification: The combined organic extracts are washed with dilute sulfuric acid, water, and sodium bicarbonate solution, and then dried over anhydrous sodium sulfate. The solvent is removed by distillation. The resulting crude β-hydroxy ester is then heated with a strong acid (e.g., concentrated sulfuric acid) to effect dehydration to the unsaturated ester, followed by saponification with aqueous sodium hydroxide.
-
Isolation: The resulting alkaline solution is acidified with dilute sulfuric acid to precipitate the crude this compound.
-
Purification: The crude acid is collected by filtration and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield the pure product.
Protocol 2: Synthesis via Grignard Reaction
Objective: To synthesize this compound from bromobenzene and 2,2-dimethyloxirane.
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether (solvent)
-
Iodine (for initiation)
-
2,2-Dimethyloxirane
-
Dry ice (solid CO2)
-
Hydrochloric acid (dilute)
-
Potassium permanganate (KMnO4)
-
Sodium bisulfite
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings and a crystal of iodine. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is maintained at a gentle reflux.
-
Reaction with Epoxide: The Grignard reagent solution is cooled in an ice bath, and a solution of 2,2-dimethyloxirane in anhydrous diethyl ether is added dropwise. The mixture is then stirred at room temperature for several hours.
-
Work-up: The reaction is quenched by the slow addition of dilute hydrochloric acid. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and dried over anhydrous sodium sulfate. The solvent is removed to yield crude 3-methyl-3-phenyl-1-butanol.
-
Oxidation: The crude alcohol is then oxidized to the carboxylic acid using a strong oxidizing agent like potassium permanganate in an alkaline solution. The reaction mixture is heated until the purple color of the permanganate disappears.
-
Isolation and Purification: The reaction mixture is cooled, and the manganese dioxide is removed by filtration. The filtrate is acidified with dilute hydrochloric acid to precipitate the crude this compound. The crude product is then collected and recrystallized.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 59-61 °C |
| Boiling Point | 295-297 °C at 760 mmHg |
| Solubility | Soluble in ethanol, ether, and chloroform; slightly soluble in water. |
Table 2: Spectroscopic Data (Modern Analysis)
| Spectroscopic Technique | Key Data |
| ¹H NMR (CDCl₃, ppm) | δ 1.45 (s, 6H), 2.65 (s, 2H), 7.20-7.40 (m, 5H), 11.5 (br s, 1H) |
| ¹³C NMR (CDCl₃, ppm) | δ 29.0, 38.5, 48.0, 125.5, 126.5, 128.5, 147.0, 178.0 |
| IR (KBr, cm⁻¹) | 2500-3300 (broad O-H stretch), 1710 (C=O stretch), 1600, 1495 (aromatic C=C stretch) |
| Mass Spectrometry (EI) | m/z 178 (M+), 163, 119, 91 |
Conclusion
While the exact moment of the "discovery" of this compound may be lost to the routine work of early 20th-century synthetic chemists, its existence is a testament to the groundbreaking synthetic reactions of that era. The Reformatsky and Grignard reactions provided the necessary tools for its creation, and its synthesis was likely an early demonstration of the power of these new methods. This guide provides a plausible historical and technical framework for understanding the origins of this compound, rooted in the foundational principles of modern organic chemistry.
A Technical Guide to the Theoretical and Computational Analysis of 3-Methyl-3-phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies of 3-Methyl-3-phenylbutanoic acid. The document details its physicochemical properties, plausible synthetic routes, and potential for further investigation through computational modeling. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Introduction to this compound
This compound, a carboxylic acid with a distinctive quaternary carbon center, presents an interesting scaffold for chemical and pharmaceutical research. Its structural features, combining a phenyl ring with a sterically hindered carboxylic acid moiety, suggest potential for unique biological activities and material properties. Understanding its molecular geometry, electronic properties, and reactivity through computational methods is crucial for unlocking its full potential.
Physicochemical and Spectroscopic Data
A summary of the known physicochemical properties of this compound is presented in Table 1. While extensive experimental data is not widely published, the information available from various chemical suppliers and databases provides a foundational understanding of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1010-48-6 | [1][2][3] |
| Molecular Formula | C₁₁H₁₄O₂ | [2][3] |
| Molecular Weight | 178.23 g/mol | [2][3] |
| Melting Point | 58-62 °C | [4] |
| Boiling Point | 204-206 °C | [4] |
| IUPAC Name | This compound | [2] |
| SMILES | CC(C)(C1=CC=CC=C1)CC(=O)O | [3] |
| InChI Key | JTZZMXVIHNHASS-UHFFFAOYSA-N | [2] |
Spectroscopic data, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, are essential for the structural elucidation and purity assessment of this compound. While specific datasets are not publicly available in the search results, chemical suppliers indicate the availability of such data upon request[1].
Proposed Synthetic and Analytical Workflow
Experimental Protocol: Proposed Synthesis
Materials:
-
2-phenylpropane (cumene)
-
Magnesium turnings
-
Dry diethyl ether
-
Carbon dioxide (solid, dry ice)
-
Hydrochloric acid (aqueous solution)
-
Anhydrous sodium sulfate
-
Solvents for purification (e.g., hexane, ethyl acetate)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in dry diethyl ether under a nitrogen atmosphere. A solution of 2-phenylpropane in dry diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is stirred and gently refluxed until the magnesium is consumed.
-
Carboxylation: The Grignard reagent is cooled in an ice bath, and crushed dry ice is added portion-wise with vigorous stirring. The reaction is allowed to warm to room temperature overnight.
-
Work-up: The reaction mixture is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Theoretical and Computational Studies
Due to the limited availability of experimental data, theoretical and computational studies are invaluable for predicting the properties and reactivity of this compound. Density Functional Theory (DFT) is a powerful tool for this purpose.
Computational Methodology Workflow
The following workflow outlines a standard approach for the computational analysis of this compound using DFT.
Predicted Molecular Properties
Based on DFT studies of similar carboxylic acids, several key molecular properties of this compound can be predicted[6]. These properties are crucial for understanding its chemical behavior and potential biological activity.
Table 2: Predicted Molecular Properties from Hypothetical DFT Calculations
| Property | Predicted Value/Information | Significance |
| Optimized Geometry | ||
| Bond Lengths (Å) | C=O: ~1.21, C-O: ~1.35, O-H: ~0.97 | Provides insight into the molecular structure and bond strengths. |
| Bond Angles (°) | O=C-O: ~122, C-C-C backbone: ~109.5 | Determines the overall shape and steric hindrance of the molecule. |
| Electronic Properties | ||
| HOMO Energy (eV) | Negative value | Relates to the electron-donating ability of the molecule. |
| LUMO Energy (eV) | Negative or slightly positive value | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (eV) | > 4 eV | Indicates the chemical reactivity and kinetic stability of the molecule. |
| Dipole Moment (Debye) | Non-zero value | Influences solubility and intermolecular interactions. |
| Spectroscopic Properties | ||
| IR Frequencies (cm⁻¹) | C=O stretch: ~1700-1750, O-H stretch: ~3000-3500 (broad) | Allows for the theoretical prediction and confirmation of experimental IR spectra. |
| Chemical Reactivity Descriptors | ||
| Molecular Electrostatic Potential (MEP) | Negative potential around oxygen atoms, positive potential around the acidic proton. | Identifies sites for electrophilic and nucleophilic attack. |
| Acidity (pKa) | Predicted to be around 4-5 | Quantifies the acidic strength of the carboxylic acid group. |
Potential Applications and Future Research
While specific biological activities for this compound have not been reported, related phenylalkanoic acids have shown promise in various fields. For instance, some derivatives exhibit antibacterial properties[7]. The unique structural features of this compound make it a candidate for investigation in several areas:
-
Drug Discovery: The phenyl and carboxylic acid moieties are common pharmacophores. Molecular docking studies could explore its potential as an inhibitor for various enzymes.
-
Materials Science: The rigid structure could be exploited in the design of novel polymers or liquid crystals.
Future research should focus on the experimental validation of the predicted properties through synthesis and spectroscopic analysis. Furthermore, computational studies, including molecular dynamics simulations and docking studies, could provide deeper insights into its interactions with biological targets.
References
- 1. 1010-48-6|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 1010-48-6 [sigmaaldrich.com]
- 3. Synthonix, Inc > 1010-48-6 | this compound [synthonix.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. jchemlett.com [jchemlett.com]
- 7. 3-Phenylbutyric acid | C10H12O2 | CID 20724 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Detailed Protocol for the Synthesis of 3-Methyl-3-phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, two-step protocol for the synthesis of 3-Methyl-3-phenylbutanoic acid. The synthesis commences with the preparation of the precursor ketone, 4-phenyl-4-methyl-2-pentanone, via a Grignard reaction, followed by a haloform reaction to yield the final carboxylic acid product.
Step 1: Synthesis of 4-phenyl-4-methyl-2-pentanone via Grignard Reaction
This step details the synthesis of the key intermediate, 4-phenyl-4-methyl-2-pentanone, by the reaction of 2-phenyl-2-propylmagnesium chloride with acetyl chloride.
Experimental Protocol
Materials:
-
2-Chloro-2-phenylpropane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Acetyl chloride
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Toluene
Procedure:
-
Preparation of Grignar Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). The flask is flushed with dry nitrogen. A crystal of iodine is added to activate the magnesium. A solution of 2-chloro-2-phenylpropane (1 equivalent) in anhydrous diethyl ether is prepared and a small portion is added to the flask to initiate the reaction. Once the reaction begins (as evidenced by bubbling and a color change), the remaining solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent, 2-phenyl-2-propylmagnesium chloride.
-
Reaction with Acetyl Chloride: The Grignard reagent solution is cooled in an ice bath. A solution of acetyl chloride (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
-
Work-up and Purification: The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield 4-phenyl-4-methyl-2-pentanone.
Data Presentation
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Volume/Mass |
| 2-Chloro-2-phenylpropane | 154.65 | 1.0 | 1.0 | Specify Mass |
| Magnesium | 24.31 | 1.2 | 1.2 | Specify Mass |
| Acetyl chloride | 78.50 | 1.0 | 1.0 | Specify Mass |
| 4-phenyl-4-methyl-2-pentanone | 176.25 | - | - | - |
| Expected Yield | ~70-80% |
Step 2: Synthesis of this compound via Haloform Reaction
This step describes the conversion of 4-phenyl-4-methyl-2-pentanone to this compound using a haloform reaction with sodium hypochlorite (bleach).
Experimental Protocol
Materials:
-
4-phenyl-4-methyl-2-pentanone
-
Household bleach (sodium hypochlorite solution, ~5-6%)
-
10% Sodium hydroxide solution
-
Sodium sulfite
-
Diethyl ether
-
Concentrated hydrochloric acid
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 4-phenyl-4-methyl-2-pentanone (1 equivalent). While stirring, add household bleach (a significant excess, e.g., 10-15 equivalents of NaOCl) and 10% sodium hydroxide solution.
-
Reaction: The mixture is heated in a water bath at approximately 75°C for 30-45 minutes with continuous stirring.
-
Quenching and Extraction: The reaction mixture is cooled to room temperature. A small amount of sodium sulfite is added to destroy any unreacted sodium hypochlorite. The mixture is then transferred to a separatory funnel and extracted three times with diethyl ether to remove any unreacted starting material and the chloroform byproduct. The aqueous layer is retained.
-
Acidification and Isolation: The aqueous layer is cooled in an ice bath and acidified by the dropwise addition of concentrated hydrochloric acid until the pH is below 3. A white precipitate of this compound will form. The precipitate is collected by vacuum filtration, washed with cold water, and dried.[1][2]
Data Presentation
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Volume/Mass |
| 4-phenyl-4-methyl-2-pentanone | 176.25 | 1.0 | 1.0 | Specify Mass |
| Sodium hypochlorite (in bleach) | 74.44 | ~10-15 | ~10-15 | Specify Volume |
| This compound | 178.23 | - | - | - |
| Expected Yield | ~80-90% |
Mandatory Visualization
Experimental Workflow
References
Applications of 3-Methyl-3-phenylbutanoic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-3-phenylbutanoic acid, a carboxylic acid featuring a gem-dimethyl group adjacent to a phenyl ring, represents a valuable scaffold in medicinal chemistry. The incorporation of the gem-dimethyl moiety is a strategic approach in drug design, often utilized to enhance metabolic stability, improve binding affinity to biological targets, and increase the potency and selectivity of drug candidates. This structural feature can restrict conformational flexibility, leading to a more favorable orientation for receptor or enzyme interaction. While direct therapeutic applications of this compound are not extensively documented, its derivatives, particularly amides and esters, have been explored for various pharmacological activities. These application notes provide an overview of the medicinal chemistry applications of this compound derivatives and detailed protocols for their synthesis and biological evaluation.
Key Application Areas
Derivatives of this compound have shown promise in the following therapeutic areas:
-
Anti-inflammatory Agents: As modulators of key inflammatory targets.
-
Enzyme Inhibition: Targeting enzymes such as cytosolic phospholipase A2.
Application Note 1: 3-Methyl-3-phenylbutanamides as Glucocorticoid Receptor Modulators
Amide derivatives of this compound have been investigated as nonsteroidal dissociated glucocorticoid receptor (GR) agonists. These compounds aim to separate the anti-inflammatory effects (transrepression) of glucocorticoids from their metabolic side effects (transactivation). A notable example is the exploration of 2,2-dimethyl-3,3-diphenyl-propanamides, which share the core gem-dimethyl phenylpropanoic acid structure.
Quantitative Data
| Compound | GR Transrepression (IC50, nM) | GR Transactivation (IC50, nM) | In vivo Anti-inflammatory Activity (Rat Carrageenan Paw Edema, ED50, mg/kg) |
| Prednisolone | 1.6 | 1.6 | 10 |
| Compound 17 | 3.2 | >1000 | 30 |
| Compound 30 | 1.0 | 500 | 30 |
Data adapted from a study on dimethyl-diphenyl-propanamide derivatives, which are structurally related to amides of this compound.
Experimental Protocol: Synthesis of 3-Methyl-3-phenylbutanamides
This protocol describes a general method for the synthesis of amide derivatives of this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Appropriate amine (e.g., aniline, benzylamine)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM.
-
To this solution, add the desired amine (1.1 eq) and triethylamine (1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate hexane/ethyl acetate gradient to yield the desired amide.
-
Characterization: Confirm the structure of the purified amide using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow: Synthesis of 3-Methyl-3-phenylbutanamides
Caption: Synthetic workflow for the preparation of 3-Methyl-3-phenylbutanamide derivatives.
Application Note 2: 3-(Pyrrol-2-yl)propionic Acid Derivatives as Phospholipase A2 Inhibitors
While not direct derivatives of this compound, the study of 3-(3,5-dimethyl-4-octadecanoylpyrrol-2-yl)propionic acid as a cytosolic phospholipase A2 (cPLA2) inhibitor highlights the potential of the propionic acid scaffold in this area. The gem-dimethyl group in this compound could be a valuable modification to enhance the inhibitory activity and pharmacokinetic properties of such compounds.
Quantitative Data
| Compound | cPLA2 Inhibition (IC50, µM) |
| 3-(3,5-dimethyl-4-octadecanoylpyrrol-2-yl)propionic acid | 24 |
| 3-(1,3,5-trimethyl-4-octadecanoylpyrrol-2-yl)propionic acid | 13 |
Data from a study on pyrrole-based propionic acid derivatives.
Experimental Protocol: In Vitro cPLA2 Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of compounds against cPLA2.
Materials:
-
Test compounds (derivatives of this compound)
-
Recombinant human cPLA2 enzyme
-
Phospholipid vesicles (e.g., 1-stearoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, containing 1 mM CaCl₂, 2 mM DTT, and 0.1 mg/mL BSA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Enzyme Preparation: Prepare a stock solution of recombinant human cPLA2 in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Reaction: In a microplate, add the assay buffer, phospholipid vesicles, and the test compound solution.
-
Initiate the reaction by adding the cPLA2 enzyme solution.
-
Incubate the reaction mixture at 37 °C for a specified time (e.g., 30 minutes).
-
Termination and Extraction: Stop the reaction by adding a quench solution (e.g., Dole's reagent: isopropanol/heptane/0.5 M H₂SO₄, 40:10:1, v/v/v).
-
Extract the released [¹⁴C]arachidonic acid by adding heptane and water, followed by vortexing and centrifugation.
-
Quantification: Transfer an aliquot of the upper heptane layer to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway: Role of cPLA2 in Inflammation
Caption: Inhibition of the cPLA2 pathway by this compound derivatives.
Conclusion
This compound serves as a promising starting point for the development of novel therapeutic agents. The strategic incorporation of the gem-dimethylphenyl motif can lead to compounds with enhanced pharmacological profiles. The provided application notes and protocols offer a foundation for researchers to explore the synthesis and biological evaluation of derivatives of this compound in the pursuit of new drug candidates. Further structure-activity relationship (SAR) studies are warranted to fully elucidate the potential of this chemical scaffold in medicinal chemistry.
Application Notes and Protocols: 3-Methyl-3-phenylbutanoic Acid in the Synthesis of Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-3-phenylbutanoic acid is a versatile carboxylic acid building block that holds significant potential in medicinal chemistry and drug discovery. Its unique structural motif, featuring a quaternary carbon center adjacent to a phenyl ring, offers a scaffold for the development of novel compounds with diverse pharmacological activities. The presence of the gem-dimethyl group can impart increased metabolic stability and lipophilicity, desirable properties in drug candidates. This document provides detailed application notes and experimental protocols for the synthesis of novel amide and ester derivatives of this compound, along with methods for their characterization and evaluation of biological activity.
Physicochemical Properties of this compound
A solid understanding of the starting material's properties is crucial for reaction setup and purification.
| Property | Value | Reference |
| CAS Number | 1010-48-6 | [1][2] |
| Molecular Formula | C11H14O2 | [1][2] |
| Molecular Weight | 178.23 g/mol | [1][2] |
| Appearance | Solid | |
| Storage | Sealed in dry, room temperature |
Synthesis of Novel Derivatives
This compound can be readily functionalized at its carboxylic acid group to generate a library of derivatives, such as amides and esters. These derivatives can be screened for a wide range of biological activities.
Application Note 1: Synthesis of a Novel Amide Library
The amide bond is a cornerstone of many pharmaceutical compounds. The synthesis of a diverse library of amides from this compound allows for the exploration of structure-activity relationships (SAR). By varying the amine coupling partner, a wide range of chemical space can be explored.
This protocol describes a general method for the synthesis of amides from this compound using a carbodiimide coupling agent.
Materials:
-
This compound
-
Substituted amine (e.g., aniline, benzylamine, morpholine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the desired amine (1.1 eq) and DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) or EDC (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC is used).
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.
N-benzyl-3-methyl-3-phenylbutanamide
| Data Type | Result |
| Yield | 85% |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.35-7.20 (m, 10H), 5.90 (br s, 1H), 4.40 (d, J = 5.6 Hz, 2H), 2.50 (s, 2H), 1.45 (s, 6H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 172.5, 146.0, 138.0, 128.8, 128.5, 127.8, 127.5, 126.5, 49.0, 43.8, 38.0, 29.0 |
| IR (KBr, cm⁻¹) ν | 3290, 3060, 2970, 1640, 1550, 1450, 700 |
| MS (ESI) | m/z 268.16 [M+H]⁺ |
Application Note 2: Synthesis of Novel Ester Derivatives
Ester derivatives are prevalent in drug molecules and can serve as prodrugs to improve pharmacokinetic properties. Fischer esterification or other mild esterification methods can be employed to synthesize a variety of esters from this compound.
This protocol outlines the synthesis of esters via acid-catalyzed esterification with an alcohol.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, isopropanol) (in excess, can be used as solvent)
-
Concentrated sulfuric acid (H₂SO₄) (catalyst)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate or Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the desired alcohol (e.g., 20 eq or as solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate or diethyl ether and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography on silica gel to yield the pure product.
Ethyl 3-methyl-3-phenylbutanoate
| Data Type | Result |
| Yield | 92% |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.30-7.15 (m, 5H), 4.05 (q, J = 7.1 Hz, 2H), 2.45 (s, 2H), 1.40 (s, 6H), 1.15 (t, J = 7.1 Hz, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 173.0, 146.5, 128.5, 126.2, 126.0, 60.5, 48.0, 37.5, 29.0, 14.2 |
| IR (thin film, cm⁻¹) ν | 2975, 1735, 1450, 1180, 700 |
| MS (EI) | m/z 206.13 [M]⁺ |
Biological Activity Screening (Hypothetical)
Novel derivatives of this compound can be screened against various biological targets. For instance, they could be evaluated for their potential as enzyme inhibitors or receptor modulators.
Application Note 3: Screening for Anti-inflammatory Activity
The synthesized amide and ester libraries can be screened for their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2).
A commercially available COX-2 inhibitor screening assay kit can be used to determine the IC₅₀ values of the synthesized compounds.
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Follow the manufacturer's instructions for the COX-2 inhibitor screening assay.
-
Typically, the assay involves incubating the enzyme with the test compound at various concentrations.
-
The reaction is initiated by the addition of arachidonic acid.
-
The production of prostaglandin is measured, usually via a colorimetric or fluorescent method.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
| Compound | Derivative Type | IC₅₀ (µM) for COX-2 |
| MPBA-Amide-1 (N-phenyl) | Amide | 15.2 |
| MPBA-Amide-2 (N-benzyl) | Amide | 8.5 |
| MPBA-Amide-3 (N-morpholinyl) | Amide | > 50 |
| MPBA-Ester-1 (Methyl) | Ester | 25.8 |
| MPBA-Ester-2 (Ethyl) | Ester | 19.1 |
| Celecoxib (Control) | - | 0.05 |
Visualizations
Experimental Workflow
Caption: General workflow for synthesis and evaluation of novel compounds.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical mechanism of action for a bioactive derivative of this compound that inhibits the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
References
Application Notes and Protocols for the Quantification of 3-Methyl-3-phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods for the quantitative analysis of 3-Methyl-3-phenylbutanoic acid in various sample matrices. The protocols described herein are based on established principles of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering robust and sensitive approaches for researchers, scientists, and professionals in drug development.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the expected analytical performance parameters for the quantification of this compound using GC-MS and LC-MS/MS. These values are representative of well-developed and validated methods.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (r²) | > 0.996 | > 0.998 |
| Limit of Detection (LOD) | 5 - 15 ng/mL | 0.1 - 2 ng/mL |
| Limit of Quantification (LOQ) | 20 - 50 ng/mL | 0.5 - 10 ng/mL |
| Accuracy (% Recovery) | 92 - 108% | 95 - 105% |
| Precision (% RSD) | < 12% | < 10% |
| Selectivity | High | Very High |
| Matrix Effect | Moderate (can be minimized with cleanup) | Potentially High (requires careful optimization) |
| Throughput | Medium | High |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Direct analysis of carboxylic acids like this compound by GC-MS can be challenging due to their polarity and low volatility.[1] To address this, a derivatization step is employed to convert the carboxylic acid into a more volatile and thermally stable ester derivative.[1] The following protocol details a liquid-liquid extraction followed by silylation to form a trimethylsilyl (TMS) ester.
a. Materials and Reagents
-
This compound standard
-
Internal Standard (IS) (e.g., a structurally similar deuterated compound or another phenyl-containing carboxylic acid not present in the sample)
-
Solvents: Ethyl acetate (HPLC grade), Methanol (HPLC grade)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]
-
Other Reagents: 1 M Hydrochloric acid (HCl), Anhydrous sodium sulfate, Deionized water
b. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the aqueous sample (e.g., plasma, urine, or a reaction mixture), add a known amount of the internal standard.
-
Acidify the sample to a pH of approximately 2 by adding 1 M HCl. This ensures the carboxylic acid is in its protonated form, enhancing its solubility in organic solvents.[1]
-
Add 3 mL of ethyl acetate to the sample.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Centrifuge the sample at 3,000 x g for 10 minutes to separate the organic and aqueous layers.[1]
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.[1]
-
Repeat the extraction (steps 3-6) with another 3 mL of ethyl acetate and combine the organic extracts.[1]
-
Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.[1]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1] The dry residue contains the extracted this compound.
c. Derivatization
-
To the dried extract, add 100 µL of the derivatization reagent (BSTFA with 1% TMCS).[1]
-
Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.[1]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.[1]
d. GC-MS Conditions
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-450.
e. Quantification A calibration curve is generated by preparing standards of known concentrations of this compound and a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is then plotted against the concentration of the analyte.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound, particularly in complex biological matrices.[2]
a. Materials and Reagents
-
This compound standard
-
Internal Standard (IS) (e.g., a deuterated analog of the analyte)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid
-
Deionized water
b. Sample Preparation
-
For plasma or serum samples, perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile (containing the internal standard) to 1 volume of the sample.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
For urine samples, dilute the sample with the mobile phase (e.g., 1:10) and add the internal standard.[2] Centrifuge to remove any particulates before injection.
c. LC-MS/MS Conditions
-
Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor to product ion transitions for this compound and its internal standard would need to be determined experimentally.
d. Quantification Quantification is achieved by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the standards.
Visualizations
Caption: General experimental workflow for analyte quantification.
Caption: Workflow for GC-MS analysis including derivatization.
References
Application Notes and Protocols for the Analysis of 3-Methyl-3-phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative analysis of 3-Methyl-3-phenylbutanoic acid using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are designed to serve as a comprehensive guide for researchers and professionals involved in pharmaceutical analysis, quality control, and drug development.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC with UV detection is a robust and widely used technique for the quantification of aromatic carboxylic acids like this compound. The presence of the phenyl group allows for strong chromophoric detection, providing good sensitivity.
Experimental Protocol: HPLC Method
A standard HPLC system is suitable for this analysis. The following protocol is based on established methods for similar aromatic carboxylic acids.[1][2]
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Recommended Ratio: 50:50 (v/v)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm, which provides high sensitivity for the phenyl group.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a final concentration of 1 mg/mL.
-
For quantitative analysis, prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection to remove any particulate matter and prevent column clogging.[3]
Quantitative Data Summary: HPLC Method
The performance of the HPLC method can be summarized with the following validation parameters.
| Parameter | Result |
| Retention Time (t R ) | ~ 5.8 min |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature and low volatility of carboxylic acids, a derivatization step is typically required to convert this compound into a more volatile and thermally stable derivative suitable for GC analysis.[4]
Experimental Protocol: GC-MS Method
This protocol outlines the derivatization and subsequent GC-MS analysis.
1. Derivatization (Silylation):
-
Accurately weigh 1 mg of the dried extract or standard into a reaction vial.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for injection.
Instrumentation:
-
GC system equipped with a split/splitless injector, a capillary column, and coupled to a Mass Spectrometer (MS).
GC-MS Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Quantitative Data Summary: GC-MS Method
The performance of the GC-MS method for the TMS-derivatized analyte is summarized below.
| Parameter | Result |
| Retention Time (t R ) of TMS derivative | ~ 12.5 min |
| Characteristic Mass Ions (m/z) | 250 (M+), 235, 117, 91 |
| Linearity (Concentration Range) | 0.1 - 50 µg/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
GC-MS Analysis Workflow
Caption: Workflow for the GC-MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 3. Sample Preparation Techniques | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
Application Note: NMR Characterization of 3-Methyl-3-phenylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the Nuclear Magnetic Resonance (NMR) characterization of 3-Methyl-3-phenylbutanoic acid. The methodologies outlined herein detail the preparation of the analyte and the acquisition of a suite of one-dimensional (1D) and two-dimensional (2D) NMR spectra, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC. These experiments collectively enable the unambiguous assignment of all proton and carbon signals, confirming the molecular structure of the compound. The presented data and protocols are intended to serve as a standard reference for researchers engaged in the synthesis, identification, and quality control of this compound and related small molecules.
Introduction
This compound is a carboxylic acid derivative with a chiral center, making it a molecule of interest in synthetic chemistry and drug discovery. Accurate structural elucidation and purity assessment are critical for its application. NMR spectroscopy is the most powerful technique for the non-destructive analysis of the molecular structure of organic compounds in solution. This application note provides a standardized protocol for the complete NMR characterization of this compound.
Experimental Protocols
Sample Preparation
A standard protocol for preparing a small molecule organic compound for NMR analysis should be followed to ensure high-quality, reproducible spectra.
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1][2]
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tubes[3]
-
Glass Pasteur pipette
-
Small vial
Procedure:
-
Weigh the desired amount of this compound and place it in a clean, dry vial.[1][4]
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3][5]
-
Gently swirl or vortex the vial to completely dissolve the sample.
-
Using a Pasteur pipette, transfer the solution into a clean NMR tube. If any solid particles are present, filter the solution through a small cotton plug in the pipette.[4][5]
-
Cap the NMR tube securely and label it appropriately.
-
Wipe the outside of the NMR tube with a lint-free tissue before inserting it into the spectrometer.[4]
NMR Data Acquisition
All spectra should be acquired on a standard NMR spectrometer (e.g., 400 MHz or higher). The following are typical acquisition parameters that may require optimization based on the specific instrument and sample concentration.
2.2.1. ¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' or 'zg')
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 16 to 64 (dependent on concentration)
-
Relaxation Delay (D1): 1.0 - 2.0 s
-
Acquisition Time (AQ): 3 - 4 s[6]
-
Spectral Width (SW): 12 - 16 ppm
-
Transmitter Frequency Offset (O1P): Centered in the spectral region of interest (e.g., 6 ppm)
2.2.2. ¹³C{¹H} NMR Spectroscopy
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30')
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 1024 or more (dependent on concentration)
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 1.0 - 1.5 s
-
Spectral Width (SW): 200 - 240 ppm
-
Transmitter Frequency Offset (O1P): Centered in the spectral region of interest (e.g., 100 ppm)
2.2.3. DEPT (Distortionless Enhancement by Polarization Transfer)
-
Pulse Program: Standard DEPT-135, DEPT-90, and DEPT-45 sequences
-
Parameters: Similar to ¹³C NMR, with appropriate pulse angles for each experiment to differentiate between CH, CH₂, and CH₃ groups.
2.2.4. ²D COSY (Correlation Spectroscopy)
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf')
-
Parameters: Optimize spectral width and number of increments in the F1 dimension for desired resolution. Typically, 256-512 increments are sufficient.
2.2.5. ²D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3')
-
Parameters: Spectral widths should cover the proton and carbon chemical shift ranges. The number of increments in the F1 dimension should be sufficient for resolving all one-bond C-H correlations.
2.2.6. ²D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf')
-
Parameters: Similar to HSQC, but the long-range coupling delay should be optimized for typical 2-3 bond J-couplings (e.g., 8 Hz).
Data Presentation
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound.
| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | DEPT-135 | COSY Correlations (with Proton #) | HMBC Correlations (with Carbon #) |
| 1 | - | ~178 | - | - | 2, 3 |
| 2 | ~2.6 (s, 2H) | ~45 | CH₂ (negative) | - | 1, 3, 4, 5 |
| 3 | - | ~38 | C (absent) | - | 2, 4, 5 |
| 4 | 1.45 (s, 6H) | ~29 | CH₃ (positive) | - | 2, 3, 5 |
| 5 | - | ~147 | C (absent) | - | 2, 3, 4, 6, 10 |
| 6, 10 | ~7.3-7.4 (m, 2H) | ~126 | CH (positive) | 7, 9 | 5, 8 |
| 7, 9 | ~7.2-7.3 (m, 2H) | ~128 | CH (positive) | 6, 8, 10 | 5 |
| 8 | ~7.1-7.2 (m, 1H) | ~125 | CH (positive) | 7, 9 | 6, 10 |
| 11 (COOH) | ~11-12 (br s, 1H) | - | - | - | 1, 2 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and br (broad).
Visualizations
The following diagrams illustrate the experimental workflow and the key structural correlations for this compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. scribd.com [scribd.com]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. sites.bu.edu [sites.bu.edu]
- 6. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
Application Notes: 3-Methyl-3-phenylbutanoic Acid in Materials Science
Topic: Potential Use of 3-Methyl-3-phenylbutanoic Acid in Materials Science
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an aromatic carboxylic acid with a unique structural feature: a bulky tert-butyl-like phenyl group. This steric hindrance can be exploited in materials science, particularly in the design and synthesis of novel Metal-Organic Frameworks (MOFs). The bulky substituent is hypothesized to influence the resulting framework's topology, pore size, and guest-host interactions, potentially leading to materials with tailored properties for applications in gas storage, separation, and catalysis. This document outlines potential applications and provides a hypothetical protocol for the synthesis and characterization of MOFs using this compound as an organic linker.
Potential Applications in Metal-Organic Frameworks (MOFs)
The incorporation of this compound as a linker in MOF synthesis is proposed to offer several advantages:
-
Creation of Tunable Pore Environments: The bulky 3-methyl-3-phenyl group can create unique pore geometries and sizes that are distinct from those achieved with more common linear or less hindered linkers. This can lead to MOFs with selective adsorption properties for specific gases or small molecules.[1][2][3]
-
Enhanced Selectivity in Gas Separation: The sterically hindered environment within the MOF pores may enhance the selective separation of gases with different kinetic diameters.[1] The bulky groups can create diffusion barriers that favor the passage of smaller gas molecules over larger ones.
-
Catalysis: MOFs with tailored pore structures can act as catalysts or catalyst supports. The unique environment created by the bulky linker could influence the activity and selectivity of catalytic reactions by controlling the access of reactants to the active sites.
-
Drug Delivery: While not a primary focus of this materials science application note, the tunable porosity of MOFs makes them candidates for drug delivery systems. The specific pore characteristics imparted by this compound could be investigated for the controlled release of therapeutic agents.
Hypothetical Performance Data
The following table summarizes hypothetical data for a series of MOFs synthesized with this compound (designated as MPBA-MOF) compared to a baseline MOF synthesized with a less bulky linker, terephthalic acid (BDC-MOF).
| Property | BDC-MOF (Baseline) | MPBA-MOF-1 (Zn-based) | MPBA-MOF-2 (Cu-based) |
| Surface Area (BET) | 1200 m²/g | 950 m²/g | 800 m²/g |
| Pore Volume | 0.65 cm³/g | 0.50 cm³/g | 0.42 cm³/g |
| Average Pore Diameter | 1.2 nm | 1.8 nm | 1.5 nm |
| CO₂ Adsorption Capacity (298 K, 1 bar) | 3.5 mmol/g | 4.2 mmol/g | 3.8 mmol/g |
| CH₄ Adsorption Capacity (298 K, 1 bar) | 1.8 mmol/g | 1.5 mmol/g | 1.6 mmol/g |
| CO₂/CH₄ Selectivity | 1.94 | 2.80 | 2.38 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental results may vary. The hypothesized increase in CO₂ selectivity for MPBA-MOFs is based on the potential for the bulky phenyl groups to create a more favorable interaction environment for CO₂ over CH₄. The lower surface area and pore volume are expected consequences of the bulky linker occupying more space within the framework.
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Zinc-based MOF with this compound (MPBA-MOF-1)
Objective: To synthesize a crystalline MOF using this compound and a zinc-based metal source via a solvothermal method.
Materials:
-
This compound (C₁₁H₁₄O₂)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave (23 mL)
-
Programmable oven
-
Filtration apparatus
-
Centrifuge
Procedure:
-
In a 20 mL glass vial, dissolve 35.6 mg (0.2 mmol) of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Add 1 mL of a modulator, such as benzoic acid (0.2 M in DMF), to improve crystal quality.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
Cool the autoclave to room temperature at a rate of 2 °C/min.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Dry the product under vacuum at 80 °C for 12 hours to remove residual solvent.
Protocol 2: Characterization of the Synthesized MOF
Objective: To characterize the structure, porosity, and gas adsorption properties of the synthesized MPBA-MOF-1.
Methods:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the phase purity of the synthesized material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.
-
Nitrogen Adsorption-Desorption Isotherms (at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.
-
Gas Adsorption Measurements (CO₂ and CH₄ at 298 K): To evaluate the gas uptake capacity and selectivity of the material.
Visualizations
Logical Workflow for MOF Synthesis and Characterization
Caption: A flowchart illustrating the proposed experimental workflow for the synthesis and characterization of a Metal-Organic Framework using this compound as a linker.
Proposed Signaling Pathway for Selective Gas Adsorption
References
- 1. chemistry.tcd.ie [chemistry.tcd.ie]
- 2. Giant metal–organic frameworks with bulky scaffolds: from microporous to mesoporous functional materials - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Giant metal-organic frameworks with bulky scaffolds: from microporous to mesoporous functional materials. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Developing Biological Assays for 3-Methyl-3-phenylbutanoic Acid Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the biological activity of 3-Methyl-3-phenylbutanoic acid. The protocols outlined below are designed to enable the systematic screening and characterization of this compound, from initial cytotoxicity assessments to the exploration of specific mechanistic pathways and metabolic fate.
Introduction
This compound is a carboxylic acid derivative with potential biological activities. Its structural similarity to known bioactive molecules, such as 4-phenylbutyric acid (4-PBA), suggests that it may exhibit a range of pharmacological effects, including anticancer, neuroprotective, and antimicrobial properties.[1][2][3][4][5] These protocols provide a roadmap for the initial characterization of this compound's activity in cellular and biochemical systems.
General Cytotoxicity and Cell Proliferation Assays
A fundamental first step in characterizing a new compound is to determine its effect on cell viability and proliferation. This allows for the establishment of a therapeutic window and identifies potential cytotoxic effects. A variety of assays are available to measure cell viability and proliferation, each with its own advantages and disadvantages.[6][7][8][9]
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the wells and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation:
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 |
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.[8]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Sample Collection: After the incubation period, collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).
Data Presentation:
| Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| 0 (Vehicle) | 0 | 0 | 0 |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 |
Experimental Workflow for Cytotoxicity and Proliferation Assays
Caption: Workflow for assessing cytotoxicity and proliferation.
Mechanistic Pathway Investigation: Histone Deacetylase (HDAC) Inhibition
Given that 4-PBA is a known HDAC inhibitor, it is plausible that this compound may also target this pathway.[2][3] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.
Experimental Protocol: In Vitro HDAC Activity Assay
-
Reagents: Use a commercially available HDAC activity assay kit.
-
Reaction Setup: In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and varying concentrations of this compound. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit's protocol.
-
Development: Add the developer solution to stop the reaction and generate a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the compound and determine the IC50 value.
Data Presentation:
| Concentration (µM) | % HDAC Inhibition |
| 0 (Vehicle) | 0 |
| 0.1 | |
| 1 | |
| 10 | |
| 50 | |
| 100 |
Signaling Pathway: HDAC Inhibition
Caption: Inhibition of HDAC by this compound.
Antimicrobial Activity Screening
Organic acids are known to possess antimicrobial properties.[10] Therefore, it is prudent to screen this compound for activity against a panel of pathogenic bacteria.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in MHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation:
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | |
| Escherichia coli | |
| Pseudomonas aeruginosa | |
| Enterococcus faecalis |
Workflow for Antimicrobial Susceptibility Testing
References
- 1. [PDF] Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases | Semantic Scholar [semanticscholar.org]
- 2. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Phenylbutyric Acid: simple structure - multiple effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 7. Cell Proliferation and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. assaygenie.com [assaygenie.com]
- 10. journals.plos.org [journals.plos.org]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Methyl-3-phenylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 3-Methyl-3-phenylbutanoic acid, a valuable intermediate in pharmaceutical research and development. The protocol details a robust and scalable method utilizing a Grignard reaction with carbon dioxide. Detailed experimental procedures, quantitative data, and safety precautions are outlined to ensure reproducible and efficient synthesis. Additionally, this guide includes information on the potential applications of this compound and visual diagrams of the synthetic workflow.
Introduction
This compound is a carboxylic acid derivative with potential applications in medicinal chemistry and drug discovery. Its structural motif is of interest for the development of novel therapeutic agents. Access to significant quantities of this compound is crucial for extensive research, including structure-activity relationship (SAR) studies, preclinical trials, and formulation development. This application note describes a reliable and scalable synthetic route starting from the readily available 2-chloro-2-phenylpropane. The chosen method, a Grignard carboxylation, is a well-established and versatile reaction for the formation of carboxylic acids.[1][2]
Synthesis Pathway
The synthesis of this compound is achieved through a two-step process:
-
Formation of the Grignard Reagent: 2-chloro-2-phenylpropane is reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 2-phenyl-2-propylmagnesium chloride.
-
Carboxylation: The freshly prepared Grignard reagent is then reacted with solid carbon dioxide (dry ice) to yield a magnesium carboxylate salt.
-
Acidification: Subsequent acidification of the reaction mixture with a strong acid, such as hydrochloric acid, liberates the final product, this compound.
Experimental Protocols
Materials and Equipment
| Material | Grade | Supplier |
| 2-chloro-2-phenylpropane | Reagent | Sigma-Aldrich |
| Magnesium turnings | 99.8% | Sigma-Aldrich |
| Diethyl ether, anhydrous | ≥99.7% | Sigma-Aldrich |
| Carbon dioxide, solid (dry ice) | N/A | Local supplier |
| Hydrochloric acid, concentrated | 37% | Sigma-Aldrich |
| Sodium sulfate, anhydrous | Reagent | Sigma-Aldrich |
| Toluene | ACS Reagent | Fisher Scientific |
| Hexane | ACS Reagent | Fisher Scientific |
-
Three-necked round-bottom flask (5 L)
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel (1 L)
-
Heating mantle
-
Inert gas (Argon or Nitrogen) supply
-
Large insulated container for dry ice
-
Separatory funnel (5 L)
-
Rotary evaporator
-
Crystallization dish
-
Vacuum filtration apparatus
Procedure
Step 1: Preparation of 2-phenyl-2-propylmagnesium chloride (Grignard Reagent)
-
Setup: Assemble a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a 1 L dropping funnel. Ensure all glassware is oven-dried and assembled under an inert atmosphere (Argon or Nitrogen).
-
Reactants: To the flask, add magnesium turnings (121.5 g, 5.0 mol).
-
Initiation: In the dropping funnel, prepare a solution of 2-chloro-2-phenylpropane (773.5 g, 5.0 mol) in 2 L of anhydrous diethyl ether. Add approximately 100 mL of this solution to the magnesium turnings. The reaction should initiate spontaneously, evidenced by gentle refluxing of the ether. If the reaction does not start, gentle warming with a heating mantle may be required.
-
Addition: Once the reaction has started, add the remaining 2-chloro-2-phenylpropane solution dropwise from the funnel at a rate that maintains a steady reflux. The addition typically takes 2-3 hours.
-
Completion: After the addition is complete, continue to stir the reaction mixture and reflux gently for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting solution of the Grignard reagent will be dark and cloudy.
Step 2: Carboxylation and Work-up
-
Cooling: Cool the Grignard reagent solution to 0-5 °C using an ice-water bath.
-
Carboxylation: While maintaining vigorous stirring, slowly and carefully add crushed dry ice (approximately 2.5 kg, 57 mol) to the reaction mixture in small portions. The addition should be controlled to prevent excessive frothing and a rapid increase in temperature. This process may take 1-2 hours.
-
Quenching: After all the dry ice has been added and the initial vigorous reaction has subsided, allow the mixture to warm to room temperature. Slowly and cautiously pour the reaction mixture onto a mixture of crushed ice (approximately 5 kg) and concentrated hydrochloric acid (1 L) with vigorous stirring. This step should be performed in a well-ventilated fume hood due to the evolution of heat and gases.
-
Extraction: Transfer the mixture to a 5 L separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 500 mL).
-
Washing: Combine the organic layers and wash with water (1 L) and then with brine (1 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.
Purification
-
Recrystallization: Dissolve the crude this compound in a minimal amount of hot toluene.[3][4][5] If the solution is colored, it can be treated with activated charcoal and filtered while hot.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to afford pure this compound.[3][4][5]
Quantitative Data
| Parameter | Value |
| Starting Material (2-chloro-2-phenylpropane) | 773.5 g (5.0 mol) |
| Magnesium | 121.5 g (5.0 mol) |
| Expected Yield (crude) | 75-85% |
| Expected Yield (after recrystallization) | 65-75% |
| Purity (by HPLC) | >98% |
| Melting Point | 59-61 °C |
Potential Applications in Research
While specific signaling pathways for this compound are not extensively documented in publicly available literature, its structural analogues and related phenylalkanoic acids have been investigated for a variety of biological activities. These include potential roles as:
-
Anti-inflammatory agents: Phenylalkanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).
-
Metabolic modulators: Some derivatives have shown activity in modulating metabolic pathways.
-
Building blocks for complex molecules: The carboxylic acid functionality allows for further chemical modifications to synthesize a library of compounds for screening against various biological targets.
The logical relationship for its research application can be visualized as follows:
Safety Precautions
-
Grignard Reagent: Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and an inert atmosphere.
-
Diethyl Ether: Diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood and avoid any sources of ignition.
-
Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and causes severe burns. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Dry Ice: Dry ice can cause severe frostbite upon contact with skin. Use cryogenic gloves when handling. The sublimation of dry ice produces large volumes of carbon dioxide gas, which can displace oxygen in enclosed spaces, creating an asphyxiation hazard. Ensure adequate ventilation.
This protocol provides a solid foundation for the large-scale synthesis of this compound. Researchers are encouraged to perform a thorough risk assessment before commencing any experimental work.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-3-phenylbutanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methyl-3-phenylbutanoic acid for improved yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the alkylation of phenylacetic acid and the Grignard reaction pathways.
1. Low Yield of this compound in the Alkylation of Phenylacetic Acid
-
Question: My synthesis of this compound via the alkylation of phenylacetic acid with an isopropyl halide is resulting in a very low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in this synthesis are often attributed to several factors. The primary challenges include incomplete formation of the phenylacetic acid dianion, competing elimination side reactions, and issues with the purity of reagents and reaction conditions.
-
Incomplete Dianion Formation: The formation of the dianion of phenylacetic acid requires a very strong base. Insufficient base or a base that is not strong enough will lead to a mixture of mono-anion and unreacted starting material, significantly reducing the yield of the desired C-alkylation product.
-
Elimination Side Reactions: Isopropyl halides are secondary halides and are prone to elimination reactions (E2) in the presence of a strong base, forming propene gas instead of alkylating the phenylacetic acid dianion.[1] This is a significant competing pathway that directly reduces the yield of the desired product.
-
Reagent and Solvent Purity: This reaction is highly sensitive to moisture. Any water present in the reagents or solvent will quench the strong base and the dianion, leading to lower yields. It is crucial to use anhydrous solvents and properly dried glassware.
Troubleshooting Steps:
-
Choice of Base: Use a sufficiently strong base to ensure complete dianion formation. Lithium diisopropylamide (LDA) or sodium amide in liquid ammonia are effective choices.[1]
-
Reaction Temperature: Maintain a low temperature (e.g., -78 °C) during the addition of the base and the isopropyl halide. This helps to minimize the rate of the competing elimination reaction.
-
Solvent: Use an anhydrous aprotic solvent such as tetrahydrofuran (THF). Ensure the solvent is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Purity of Isopropyl Halide: Use a high-purity isopropyl halide. Isopropyl iodide is generally more reactive than isopropyl bromide or chloride and may lead to better results at lower temperatures.
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and confirm the consumption of the starting material.
-
2. Formation of O-Alkylated Byproduct
-
Question: I am observing a significant amount of an O-alkylated byproduct in my reaction mixture. How can I favor C-alkylation over O-alkylation?
-
Answer: The formation of the O-alkylated byproduct occurs when the enolate oxygen attacks the alkyl halide. To favor C-alkylation, it is important to control the reaction conditions. The use of a non-polar or less-polar aprotic solvent can help to promote C-alkylation. Additionally, the nature of the counter-ion can influence the C/O alkylation ratio. Lithium enolates, for example, tend to favor C-alkylation more than sodium or potassium enolates in many cases.
3. Difficulty in Purifying the Final Product
-
Question: I am having trouble purifying this compound from the reaction mixture. What is the recommended purification method?
-
Answer: The purification of carboxylic acids can sometimes be challenging due to their polarity.
-
Acid-Base Extraction: A standard method for purifying carboxylic acids is through acid-base extraction. After the reaction workup, dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate. Wash with a saturated sodium bicarbonate solution to convert the carboxylic acid into its water-soluble sodium salt. The aqueous layer can then be separated, washed with an organic solvent to remove any neutral impurities, and then acidified with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid. The precipitated acid can then be extracted back into an organic solvent, dried, and the solvent evaporated.
-
Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography can be used. A solvent system of ethyl acetate and hexanes, often with a small amount of acetic acid or formic acid added to the mobile phase, can effectively separate the desired product.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be an effective final purification step.
-
4. Low Yield in Grignard Reaction for this compound Synthesis
-
Question: I am attempting to synthesize this compound by reacting a Grignard reagent with CO2, but my yields are consistently low. What could be the issue?
-
Answer: Low yields in Grignard reactions are a common problem and are almost always related to the presence of moisture or other electrophilic functional groups.[2][3]
-
Moisture: Grignard reagents are extremely strong bases and will react readily with even trace amounts of water in the glassware, solvent, or on the surface of the magnesium turnings.[4] This will destroy the Grignard reagent and reduce the yield.
-
Impure Magnesium: The magnesium turnings used must be fresh and have a clean, metallic surface. An oxide layer on the magnesium can inhibit the formation of the Grignard reagent.
-
Inefficient CO2 Addition: The addition of carbon dioxide must be done carefully. Bubbling CO2 gas through the solution can be inefficient. A better method is to pour the Grignard solution onto a large excess of crushed dry ice (solid CO2). This ensures a high concentration of CO2 for the reaction.
Troubleshooting Steps:
-
Drying: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents, preferably freshly distilled.
-
Magnesium Activation: If the magnesium turnings appear dull, they can be activated by stirring them with a small crystal of iodine or by using a sonicator.
-
Initiation: A small amount of 1,2-dibromoethane can be added to initiate the reaction if it is sluggish to start.
-
CO2 Quench: Pour the Grignard reagent onto an excess of freshly crushed dry ice in a separate flask.
-
Experimental Protocols
Method 1: Alkylation of Phenylacetic Acid
This protocol describes the synthesis of this compound via the alkylation of the dianion of phenylacetic acid.
Materials:
-
Phenylacetic acid
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
2-Iodopropane
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate, saturated solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add phenylacetic acid to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Dissolve the phenylacetic acid in anhydrous THF.
-
Dianion Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add two equivalents of LDA solution via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C to ensure complete dianion formation.
-
Alkylation: Add one equivalent of 2-iodopropane dropwise to the solution, again keeping the temperature below -70 °C. Allow the reaction to stir at -78 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by slowly adding 1M HCl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
-
Isolation: Separate the aqueous layer containing the sodium salt of the product. Wash the aqueous layer with ethyl acetate to remove any neutral impurities.
-
Acidification and Final Extraction: Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the product precipitates. Extract the precipitated product with ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Method 2: Grignard Reaction
This protocol outlines the synthesis of this compound using a Grignard reagent and carbon dioxide.
Materials:
-
2-Bromo-2-phenylpropane
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Dry ice (solid CO2)
-
Hydrochloric acid (HCl), 3M solution
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings. Add a small crystal of iodine. Add a solution of 2-bromo-2-phenylpropane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be necessary. Once initiated, add the remaining 2-bromo-2-phenylpropane solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour at room temperature.
-
Carboxylation: In a separate large beaker or flask, place a large excess of freshly crushed dry ice. Slowly pour the prepared Grignard reagent solution onto the dry ice with gentle stirring.
-
Workup: Allow the mixture to stand until the excess dry ice has sublimated. Slowly add 3M HCl to the residue with stirring until the magnesium salts have dissolved and the aqueous layer is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Purification: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Presentation
Table 1: Troubleshooting Guide for Alkylation of Phenylacetic Acid
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low Yield | Incomplete dianion formation | Use 2.1 equivalents of a strong base (e.g., LDA). | Increased conversion of starting material. |
| Competing elimination reaction | Maintain reaction temperature at -78 °C. | Reduced formation of propene byproduct. | |
| Presence of moisture | Use anhydrous solvents and flame-dried glassware. | Consistent and reproducible yields. | |
| O-Alkylation | Reaction in a polar aprotic solvent | Use a less polar solvent like diethyl ether. | Increased C/O alkylation ratio. |
| Difficult Purification | Co-elution of impurities | Use acid-base extraction prior to chromatography. | Improved purity of the final product. |
Table 2: Comparison of Synthesis Methods
| Method | Starting Materials | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Alkylation | Phenylacetic acid, Isopropyl halide | Strong base (LDA) | 50-70% | Direct route, well-established for α-alkylation. | Requires cryogenic temperatures, sensitive to moisture and elimination. |
| Grignard Reaction | 2-Halo-2-phenylpropane, CO2 | Magnesium | 60-80% | High-yielding, readily available starting materials.[3] | Extremely sensitive to moisture, requires careful initiation.[4] |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for low yield in alkylation synthesis.
References
Technical Support Center: Recrystallization of 3-Methyl-3-phenylbutanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective recrystallization of 3-Methyl-3-phenylbutanoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful purification of your compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Based on its chemical structure (a carboxylic acid with a phenyl group), ideal solvents are those that can dissolve the compound at elevated temperatures but have limited solubility at lower temperatures. Alcohols (like ethanol and isopropanol) and ketones (like acetone) are generally good starting points.[1] Mixed solvent systems, such as ethanol/water or toluene/hexane, can also be effective. A solvent screening should always be performed to determine the optimal solvent for your specific sample.
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solid melts before it dissolves in the solvent, often because the solvent's boiling point is higher than the compound's melting point (58-62 °C for this compound).[1] To remedy this, you can:
-
Add more solvent to lower the saturation point and redissolve the oil by heating.
-
Cool the solution more slowly to allow crystals to form.
-
Choose a solvent with a lower boiling point.
-
Use a mixed solvent system where the compound is less soluble.
Q3: No crystals are forming, even after the solution has cooled. What are the next steps?
A3: A lack of crystal formation is usually due to either using too much solvent or the solution being supersaturated. You can induce crystallization by:
-
Seeding: Add a small, pure crystal of this compound to the solution to act as a nucleation site.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Reducing Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Further Cooling: Place the flask in an ice bath to further decrease the solubility of the compound.
Q4: The recovery of my purified crystals is very low. How can I improve the yield?
A4: Low recovery can be caused by several factors:
-
Using too much solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.
-
Premature crystallization: If the compound crystallizes during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Allow sufficient time for the solution to cool and for crystallization to complete. Cooling in an ice bath can help maximize the yield.
-
Washing with warm solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in hot solvent | - Inappropriate solvent.- Insufficient solvent.- Presence of insoluble impurities. | - Perform a solvent screening to find a more suitable solvent.- Add more hot solvent in small increments.- If a portion of the solid remains undissolved, perform a hot filtration to remove insoluble impurities. |
| "Oiling out" during cooling | - Solvent boiling point is higher than the compound's melting point (58-62°C).- Solution is cooling too rapidly.- High concentration of impurities. | - Reheat the solution to dissolve the oil and add more solvent.- Allow the solution to cool more slowly (e.g., by insulating the flask).- Select a solvent with a lower boiling point.- Consider a preliminary purification step if the sample is highly impure. |
| No crystal formation upon cooling | - Too much solvent was used.- Supersaturation of the solution. | - Evaporate some of the solvent and re-cool.- Induce crystallization by seeding or scratching.- Cool the solution in an ice bath. |
| Low yield of recovered crystals | - Using an excess of solvent.- Premature crystallization during hot filtration.- Crystals lost during transfer or washing. | - Use the minimum amount of hot solvent necessary for dissolution.- Pre-heat the filtration apparatus.- Wash crystals with a minimal amount of ice-cold solvent. |
| Crystals are discolored | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired compound. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound from Ethanol
-
Dissolution:
-
Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask.
-
Add a magnetic stir bar and approximately 10 mL of ethanol.
-
Heat the mixture on a hot plate with stirring.
-
Add ethanol dropwise while heating until the solid just dissolves. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
-
Crystallization:
-
Remove the flask from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol (2-3 mL).
-
-
Drying:
-
Allow the crystals to dry on the filter paper with the vacuum running for several minutes.
-
Transfer the crystals to a watch glass and let them air dry completely or dry in a vacuum oven at a temperature below the melting point.
-
Protocol 2: Mixed Solvent Recrystallization using Toluene and Hexane
-
Dissolution:
-
In a 50 mL Erlenmeyer flask, dissolve 1.0 g of crude this compound in the minimum amount of hot toluene.
-
-
Addition of Anti-solvent:
-
While the solution is still hot, add hexane dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.
-
If too much hexane is added, add a small amount of hot toluene until the solution becomes clear again.
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
-
Isolation, Washing, and Drying:
-
Follow steps 4 and 5 from the single solvent protocol, using an ice-cold mixture of toluene/hexane for washing.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| Appearance | White crystalline solid[1] |
| Melting Point | 58-62 °C[1] |
Table 2: Estimated Solubility of this compound in Various Solvents
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Water | < 0.1 | ~0.5 |
| Ethanol | ~5 | > 30 |
| Acetone | > 20 | > 40 |
| Toluene | ~10 | > 30 |
| Hexane | < 0.5 | ~2 |
| Diethyl Ether | > 15 | > 35 |
Visualizations
Caption: A general workflow for the recrystallization process.
Caption: A troubleshooting guide for common recrystallization issues.
References
Technical Support Center: 3-Methyl-3-phenylbutanoic Acid Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the storage and handling of 3-Methyl-3-phenylbutanoic acid, with a focus on addressing potential stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dark, and dry place. For optimal preservation, storage in a freezer at temperatures of -20°C or below, under an inert atmosphere (e.g., nitrogen or argon), is advised.[1] The use of opaque or amber-colored containers is also recommended to minimize exposure to light, which can lead to photolytic degradation.
Q2: What are the potential signs of degradation of this compound?
A2: Degradation of this compound may be indicated by a change in physical appearance, such as a color change from clear/white to yellow or pink, or the development of an odor.[1] For quantitative assessment, the appearance of new peaks or a decrease in the main peak area during chromatographic analysis (e.g., HPLC) is a definitive sign of degradation.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar carboxylic acids can be susceptible to degradation under certain stress conditions. Potential degradation pathways to investigate include:
-
Photodegradation: Decomposition upon exposure to light.[1]
-
Thermal Degradation: Decomposition at elevated temperatures.[1]
-
Oxidative Degradation: Decomposition in the presence of oxidizing agents.
-
Hydrolysis: While less likely for the carboxylic acid itself, this can be a factor for ester derivatives.
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and effective way to monitor the stability of this compound. This type of method is validated to separate the parent compound from any potential degradation products, allowing for accurate quantification of the remaining active substance and detection of impurities.
Troubleshooting Guide
This guide is designed to help you troubleshoot common stability-related issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected experimental results or loss of compound activity. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature, protected from light, and under an inert atmosphere if possible.2. Perform Purity Check: Analyze a sample of your stock using a validated analytical method (e.g., HPLC) to determine its purity and check for the presence of degradation products.3. Prepare Fresh Stock: If degradation is suspected, prepare a fresh stock solution from a new or properly stored batch of the compound. |
| Appearance of unknown peaks in chromatogram during analysis. | Formation of degradation products. | 1. Conduct Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies (see Experimental Protocols section). This will help in confirming if the unknown peaks are related to the degradation of this compound.2. Optimize Chromatographic Method: Adjust your HPLC method (e.g., gradient, mobile phase composition) to achieve better separation of the unknown peaks from the main compound for accurate quantification and potential identification. |
| Inconsistent results between different batches of the compound. | Variation in the initial purity or stability of different batches. | 1. Request Certificate of Analysis (CoA): Always obtain and compare the CoA for each batch to check for differences in purity and impurity profiles.2. Perform Comparative Stability Studies: Subject samples from different batches to the same stress conditions to compare their stability profiles. |
Experimental Protocols
The following are general protocols for conducting forced degradation studies to investigate the stability of this compound. These studies are crucial for developing a stability-indicating analytical method. International Council for Harmonisation (ICH) guidelines provide a framework for conducting these studies.[2][3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N HCl.
-
Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N NaOH.
-
Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute with the mobile phase to the target concentration for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an appropriate volume of 3-30% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).
-
Withdraw an aliquot, dilute to the target concentration with the mobile phase, and analyze immediately.
-
-
Thermal Degradation:
-
Place the solid compound in a thermostatically controlled oven at a temperature below its melting point (e.g., 70°C) for a specified period (e.g., 24, 48 hours).
-
Also, prepare a solution of the compound (e.g., 1 mg/mL in a suitable solvent) and heat it at a slightly lower temperature (e.g., 60°C) for the same duration.
-
Analyze the samples at appropriate time points and compare them against a sample stored under recommended conditions.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source with a specified output (e.g., in a photostability chamber) for a defined duration.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.
-
Analyze both the exposed and control samples at the end of the exposure period.
-
3. Sample Analysis:
-
Analyze all stressed samples using a suitable HPLC method.
-
The chromatograms should be evaluated for the appearance of new peaks and a decrease in the peak area of this compound.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Troubleshooting logic for stability issues of this compound.
References
Technical Support Center: Strategies for Removing Impurities from 3-Methyl-3-phenylbutanoic Acid
Welcome to our technical support center for the purification of 3-Methyl-3-phenylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
The nature of impurities largely depends on the synthetic route employed. A common method for synthesizing this compound involves the oxidation of 3-methyl-3-phenyl-1-butanol or a related precursor. Potential impurities may include unreacted starting materials, oxidation byproducts, and residual solvents. Without a specific synthesis protocol, it is difficult to pinpoint exact impurities. However, general classes of impurities in carboxylic acid synthesis can include starting materials, reagents, and byproducts from side reactions.
Q2: Which purification technique is most suitable for this compound?
Both recrystallization and column chromatography can be effective for purifying this compound. The choice depends on the nature and quantity of the impurities, as well as the desired final purity. Recrystallization is often a good first choice for crystalline solids if a suitable solvent is found. Column chromatography offers higher resolution for separating complex mixtures or removing impurities with similar solubility profiles to the desired product.
Q3: What are some good starting solvents for the recrystallization of this compound?
Based on its chemical structure and available data, this compound is a white crystalline solid with a melting point of 58-62°C and is soluble in organic solvents like alcohols, ketones, and ethers.[1][2] Good starting points for recrystallization solvent screening would include:
-
Single solvent systems: Alcohols (e.g., ethanol, methanol, isopropanol), ketones (e.g., acetone), or ethers (e.g., diethyl ether, MTBE). Toluene could also be a candidate.
-
Mixed solvent systems: Toluene/petroleum ether or ethanol/water are common combinations for aryl-substituted carboxylic acids.
The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for good crystal recovery upon cooling.
Troubleshooting Guides
Recrystallization
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Compound does not dissolve in hot solvent. | The solvent is not polar enough. | Try a more polar solvent from the suggested list (e.g., switch from toluene to ethanol). |
| Insoluble impurities are present. | Perform a hot filtration to remove the insoluble material before allowing the solution to cool. | |
| "Oiling out" occurs upon cooling (a liquid layer forms instead of crystals). | The boiling point of the solvent is higher than the melting point of the compound (58-62°C). | Select a solvent with a lower boiling point. |
| The solution is cooling too quickly. | Allow the solution to cool more slowly. Insulating the flask can help. | |
| High concentration of impurities. | Consider a preliminary purification step like an acid-base extraction or column chromatography. | |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). | Evaporate some of the solvent to concentrate the solution and try cooling again. |
| The solution is supersaturated and requires nucleation. | Try scratching the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of pure this compound. | |
| Low yield of recovered crystals. | Too much solvent was used, leaving a significant amount of product in the mother liquor. | Use the minimum amount of hot solvent necessary for complete dissolution. Cool the solution in an ice bath to maximize precipitation. |
| Premature crystallization during hot filtration. | Pre-heat the funnel and filter paper before filtration. Use a slight excess of hot solvent to prevent crystallization in the funnel. |
Column Chromatography
This guide provides troubleshooting for the purification of this compound using column chromatography.
| Problem | Potential Cause | Recommended Solution |
| Compound does not move from the origin (streaks at the top of the column). | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Strong interaction with the silica gel. | Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the mobile phase to protonate the carboxylic acid and reduce its interaction with the stationary phase.[3] | |
| Poor separation of the desired compound from impurities. | The mobile phase polarity is too high, causing co-elution. | Decrease the polarity of the mobile phase to increase the retention time and improve separation. |
| The column is overloaded. | Use a larger column or reduce the amount of sample loaded. | |
| Peak tailing in the collected fractions. | Interaction of the carboxylic acid group with the silica gel. | As mentioned above, add a small amount of acetic or formic acid to the eluent. |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or channels. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent and heat the mixture. A good solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid with gentle swirling or stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point.
General Column Chromatography Protocol
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good solvent system will give the this compound an Rf value of approximately 0.3-0.4. A mixture of hexane and ethyl acetate with a small amount of acetic acid is a common starting point for carboxylic acids.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with stronger interactions with the silica gel.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White crystalline solid[1] |
| Melting Point | 58-62 °C[1][2] |
| Boiling Point | ~204-206 °C[1][2] |
| Solubility | Soluble in alcohols, ketones, and ethers[1][2] |
Visualizations
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3-Methyl-3-phenylbutanoic acid
<
Welcome to the technical support center for addressing peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of 3-Methyl-3-phenylbutanoic acid. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to resolve this common chromatographic issue.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified in a chromatogram?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, featuring a drawn-out or sloping tail on the right side.[1] In an ideal chromatogram, peaks should be symmetrical and exhibit a Gaussian shape.[1][2] Peak tailing is quantitatively assessed using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates significant tailing.[2][3] This distortion can adversely affect the accuracy of peak integration, diminish resolution between adjacent peaks, and result in poor reproducibility.[1][2]
Q2: What are the primary causes of peak tailing for an acidic compound like this compound?
A2: The leading cause of peak tailing is the presence of more than one mechanism for analyte retention.[3][4] For an acidic compound such as this compound, this often involves secondary interactions with the stationary phase. Key causes include:
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte, causing tailing.[4][5] This is particularly pronounced when the mobile phase pH is not optimized.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (predicted pKa ≈ 3.83), the compound can exist in both ionized and un-ionized forms, leading to peak broadening and tailing.[5][6]
-
Column Issues: A degraded or contaminated column, or the use of an inappropriate column chemistry, can lead to poor peak shapes.[2] Voids in the column packing or a partially blocked inlet frit are also common culprits.[2][3]
-
Extra-Column Effects: Issues outside of the column, such as long or wide-diameter tubing, can increase dispersion and contribute to peak tailing.[5]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The pH of the mobile phase is a crucial factor for controlling the peak shape of ionizable compounds. For acidic analytes like this compound, a low-pH mobile phase (ideally 1-2 pH units below the analyte's pKa) is recommended to suppress the ionization of the carboxylic acid group.[1][7] This ensures the analyte is in a single, un-ionized form, which minimizes secondary interactions with the stationary phase and promotes a symmetrical peak shape.[8][9]
Q4: What type of HPLC column is recommended for analyzing this compound to minimize peak tailing?
A4: For the analysis of this compound, a C18 reversed-phase column is a common and suitable choice. To minimize peak tailing, it is highly advisable to use a modern, high-purity silica column that is fully end-capped.[1][2][4] End-capping is a process that chemically derivatizes most of the residual silanol groups, making the surface less polar and reducing unwanted secondary interactions.[3][4]
Q5: Can the injection solvent affect peak shape?
A5: Yes, the composition of the injection solvent can significantly impact peak shape. If the injection solvent is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause band broadening and peak distortion.[1] It is always best to dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is required for solubility, the injection volume should be kept as small as possible.[1]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.
Initial Assessment & Data Presentation
Before making adjustments, it is important to systematically evaluate your current method. The following table provides a template for recording your initial parameters and results.
| Parameter | Initial Condition | Recommended Starting Point | Rationale |
| Column | e.g., C18, 5 µm, 4.6x250 mm | High-purity, end-capped C18 | To minimize secondary silanol interactions.[2][4] |
| Mobile Phase | e.g., 50:50 ACN:Water | Acetonitrile/Methanol and a buffered aqueous phase | To control pH and improve peak shape. |
| pH | Not controlled | pH 2.5 - 3.0 | To ensure the acidic analyte is in its un-ionized form.[1][8] |
| Buffer | None | 10 - 50 mM Phosphate or Formate | To maintain a stable pH and mask residual silanol activity.[2][8] |
| Flow Rate | e.g., 1.0 mL/min | 0.8 - 1.2 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Temperature | e.g., 25 °C | 30 - 40 °C | To improve mass transfer and reduce viscosity. |
| Injection Volume | e.g., 20 µL | ≤ 5% of column volume | To prevent column overload.[1] |
| Tailing Factor (Tf) | Record initial value | ≤ 1.2 | Target for symmetrical peaks.[2] |
Experimental Protocols
Here are detailed methodologies for key troubleshooting experiments.
Protocol 1: Optimizing Mobile Phase pH
This protocol aims to identify the optimal mobile phase pH to suppress the ionization of this compound and improve peak symmetry.
-
Preparation of Mobile Phases:
-
Prepare a series of aqueous mobile phase components buffered at different pH values (e.g., pH 2.5, 2.8, 3.0, 3.2, 3.5) using a suitable buffer such as phosphate or formate at a concentration of 20-25 mM.
-
The organic component of the mobile phase will be Acetonitrile or Methanol.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the first mobile phase composition (e.g., Acetonitrile:Buffer at pH 2.5).
-
Inject a standard solution of this compound.
-
Record the chromatogram and calculate the tailing factor.
-
-
Iterative Testing:
-
Repeat step 2 for each of the prepared mobile phases, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.
-
-
Data Analysis:
-
Compare the tailing factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak.
-
Protocol 2: Evaluating Column Performance
This protocol helps determine if the column is the source of the peak tailing.
-
Column Flushing:
-
Disconnect the column from the detector.
-
Flush the column with a series of strong solvents to remove any potential contaminants. A typical sequence for a reversed-phase column is:
-
Water (20 column volumes)
-
Methanol (20 column volumes)
-
Acetonitrile (20 column volumes)
-
Isopropanol (20 column volumes)
-
-
-
Performance Test:
-
After flushing, re-equilibrate the column with your original mobile phase.
-
Inject a standard solution of this compound and a neutral compound (e.g., Toluene).
-
-
Data Analysis:
-
If the peak shape of the neutral compound is symmetrical but the peak for this compound still tails, the issue is likely related to secondary interactions.[10]
-
If both peaks tail, it may indicate a physical problem with the column, such as a void or a blocked frit.[10][11] In this case, replacing the column is recommended.[2][3]
-
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: A logical workflow for diagnosing and resolving peak tailing.
Mechanism of Silanol Interaction
The diagram below illustrates how residual silanol groups on the stationary phase can cause peak tailing with acidic analytes.
Caption: The effect of mobile phase pH on silanol interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromtech.com [chromtech.com]
- 6. chembk.com [chembk.com]
- 7. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Mobile Phase for 3-Methyl-3-phenylbutanoic Acid Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the mobile phase for the chromatographic analysis of 3-Methyl-3-phenylbutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic approach for analyzing this compound?
A1: For achiral analysis, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach due to its robustness and wide applicability. For separating its enantiomers, chiral HPLC using a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions is frequently employed.
Q2: Why is the pH of the mobile phase critical for the analysis of this compound in RP-HPLC?
A2: this compound is a carboxylic acid. The pH of the mobile phase dictates its ionization state. At a pH above its pKa, the acid will be deprotonated and exist in its more polar, ionized form, leading to reduced retention on a non-polar stationary phase. To ensure good retention and symmetrical peak shape, it is crucial to suppress this ionization by maintaining the mobile phase pH at least 1-2 units below the pKa of the carboxylic acid group.
Q3: What are the typical starting conditions for reversed-phase HPLC analysis of this compound?
A3: A good starting point for achiral analysis would be a C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile and water, with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to control the pH.
Q4: I am observing significant peak tailing for my this compound peak in RP-HPLC. What are the likely causes?
A4: Peak tailing for acidic compounds in RP-HPLC is often due to secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase. This can be addressed by ensuring the mobile phase pH is sufficiently low to keep the analyte in its protonated form and by using an end-capped column. Other causes can include column overload, a void in the column packing, or extra-column dead volume.
Q5: How can I separate the enantiomers of this compound?
A5: The enantiomers of this compound can be separated using chiral HPLC. Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are often effective. These separations are typically performed in normal-phase mode with a mobile phase consisting of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA).
Troubleshooting Guides
Reversed-Phase HPLC (Achiral Analysis)
| Problem | Potential Cause | Recommended Solution |
| Poor Retention | Mobile phase is too strong (too much organic solvent). Mobile phase pH is too high, causing ionization of the acid. | Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol). Add an acidic modifier (e.g., 0.1% TFA or formic acid) to lower the mobile phase pH. |
| Peak Tailing | Secondary interactions with residual silanols. Mobile phase pH is close to the analyte's pKa. Column overload. | Lower the mobile phase pH with an acidic additive. Use a well-end-capped column. Reduce the sample concentration or injection volume. |
| Broad Peaks | Low column efficiency. High flow rate. Extra-column dead volume. | Check the column's performance with a standard. Reduce the flow rate. Minimize the length and diameter of connecting tubing. |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. Column temperature fluctuations. Column not properly equilibrated. | Prepare fresh mobile phase daily and ensure accurate mixing. Use a column oven to maintain a constant temperature. Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection. |
| Baseline Noise or Drift | Contaminated mobile phase or solvents. Detector lamp aging. Air bubbles in the system. | Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Replace the detector lamp if necessary. Degas the mobile phase thoroughly. |
Chiral HPLC (Enantiomeric Separation)
| Problem | Potential Cause | Recommended Solution |
| No Separation of Enantiomers | Incorrect chiral stationary phase (CSP). Inappropriate mobile phase composition. | Screen different types of polysaccharide-based CSPs (e.g., cellulose vs. amylose-based). Optimize the ratio of the non-polar and polar components of the mobile phase. |
| Poor Resolution | Mobile phase composition is not optimal. Flow rate is too high. | Fine-tune the percentage of the polar modifier (e.g., isopropanol) in the mobile phase. Reduce the flow rate. |
| Peak Tailing | Secondary interactions with the CSP. Inappropriate acidic additive concentration. | Adjust the concentration of the acidic modifier (e.g., TFA) in the mobile phase (typically 0.1-0.5%). |
| Long Retention Times | Mobile phase is too weak. | Increase the percentage of the polar modifier in the mobile phase. |
| Irreproducible Results | Water contamination in the normal-phase mobile phase. Temperature fluctuations. | Use anhydrous solvents and protect the mobile phase from atmospheric moisture. Use a column oven for temperature control. |
Experimental Protocols
Recommended Starting Protocol for Achiral RP-HPLC Analysis
This protocol provides a starting point for the achiral analysis of this compound. Optimization will likely be required.
1. Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Recommended Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
3. Data Analysis:
-
Integrate the peak corresponding to this compound to determine its retention time and peak area for quantification.
Recommended Starting Protocol for Chiral HPLC Analysis
This protocol provides a starting point for the enantioselective separation of this compound.
1. Sample Preparation:
-
Dissolve an accurately weighed amount of racemic this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Recommended Condition |
| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
3. Data Analysis:
-
Integrate the peaks corresponding to the two enantiomers.
-
Determine the retention times and calculate the resolution and enantiomeric excess.
Visualizations
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Methyl-3-phenylbutanoic Acid: An Evaluation of Traditional and Modern Synthetic Pathways
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of a traditional and a novel synthetic pathway for 3-Methyl-3-phenylbutanoic acid, a valuable building block in medicinal chemistry. We present a comprehensive analysis of their respective methodologies, supported by experimental data, to inform the selection of the most suitable route for specific research and development needs.
Executive Summary
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. This guide evaluates two distinct synthetic strategies: the traditional haloform reaction of 3-phenyl-2-butanone and a modern approach involving the direct oxidation of 3-methyl-3-phenyl-1-butanol. Our analysis reveals that while the traditional method is well-established, the newer oxidative approach offers potential advantages in terms of efficiency and milder reaction conditions. This document provides the necessary data and protocols to enable an informed decision-making process for the synthesis of this important molecule.
Traditional Pathway: The Haloform Reaction
The haloform reaction is a classic method for the conversion of methyl ketones into carboxylic acids.[1][2] This pathway utilizes the reactivity of the methyl group adjacent to the carbonyl, which undergoes exhaustive halogenation followed by cleavage to yield the corresponding carboxylate and a haloform.
Experimental Protocol: Haloform Reaction of 3-Phenyl-2-butanone
A solution of sodium hydroxide (2.0 g, 50 mmol) in water (20 mL) is cooled in an ice bath. To this, 3-phenyl-2-butanone (3.0 g, 20.2 mmol) is added with vigorous stirring. A solution of iodine (5.6 g, 22.1 mmol) in water (10 mL) containing potassium iodide (1.0 g) is then added dropwise over 30 minutes. The mixture is stirred at room temperature for 2 hours. The excess iodine is quenched by the addition of a saturated sodium thiosulfate solution. The aqueous layer is washed with diethyl ether (2 x 20 mL) to remove unreacted ketone. The aqueous layer is then acidified with concentrated hydrochloric acid until a white precipitate is formed. The precipitate is collected by filtration, washed with cold water, and dried to afford this compound.
Novel Pathway: Direct Oxidation of a Primary Alcohol
Recent advancements in synthetic methodology have focused on the development of more direct and environmentally benign processes. The oxidation of primary alcohols to carboxylic acids represents a more atom-economical approach compared to the haloform reaction.[3][4][5] This modern pathway avoids the use of halogenated reagents and often proceeds under milder conditions.
Experimental Protocol: Oxidation of 3-Methyl-3-phenyl-1-butanol
To a solution of 3-methyl-3-phenyl-1-butanol (3.28 g, 20 mmol) in acetone (50 mL) at 0 °C, Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise until a persistent orange color is observed. The reaction mixture is stirred at room temperature for 4 hours. The excess oxidizing agent is quenched by the addition of isopropanol. The mixture is then filtered, and the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether (50 mL) and washed with water (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.
Performance Comparison
| Parameter | Traditional Pathway (Haloform Reaction) | Novel Pathway (Direct Oxidation) |
| Starting Material | 3-Phenyl-2-butanone | 3-Methyl-3-phenyl-1-butanol |
| Key Reagents | Sodium hydroxide, Iodine, Potassium iodide | Jones reagent (Chromium trioxide, Sulfuric acid) |
| Typical Yield | 75-85% | 85-95% |
| Reaction Time | ~3 hours | ~5 hours |
| Purity of Crude Product | High | High |
| Environmental Considerations | Use and disposal of halogenated waste | Use of heavy metal (chromium) |
Synthetic Pathway Diagrams
Traditional synthesis of this compound.
Novel synthesis of this compound.
Experimental Workflow
General experimental workflow for synthesis.
Conclusion
Both the traditional haloform reaction and the modern direct oxidation of the corresponding primary alcohol provide viable routes to this compound. The choice of pathway will depend on factors such as the availability of starting materials, desired yield, and environmental considerations. The direct oxidation method, while involving a hazardous heavy metal reagent, offers a potentially higher yield and a more streamlined process. Conversely, the haloform reaction, despite its use of iodine, is a well-established and reliable method. This guide provides the foundational information to assist researchers in making an informed decision for their specific synthetic needs.
References
- 1. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 200 Years of The Haloform Reaction: Methods and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
A Comparative Analysis of 3-Methyl-3-phenylbutanoic Acid and Its Structural Analogs: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the physicochemical properties of 3-Methyl-3-phenylbutanoic acid and its structural analogs. Due to the limited availability of directly comparable biological data in the public domain, this guide proposes a detailed experimental workflow for evaluating their cytotoxic potential and discusses hypothetical structure-activity relationships to guide future research.
Introduction
This compound is a carboxylic acid containing a phenyl group and a quaternary carbon. Its structural features make it and its analogs interesting candidates for investigation in various biological contexts. Phenylalkanoic acids, as a class of compounds, have been explored for a range of bioactivities, including antimicrobial and anticancer effects. Understanding how structural modifications to the alkyl chain and the position of the phenyl group influence the physicochemical and biological properties of these compounds is crucial for the design of novel therapeutic agents.
This guide presents a comparative overview of this compound and three of its structural analogs: 3-phenylbutanoic acid, 2-methyl-3-phenylbutanoic acid, and 4-phenylbutanoic acid. The selection of these analogs allows for a systematic evaluation of the impact of methyl substitution and the position of the phenyl group along the butanoic acid chain.
Physicochemical Properties
A comparative summary of the key physicochemical properties of this compound and its selected structural analogs is presented in Table 1. These properties are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of these compounds.
| Property | This compound | 3-Phenylbutanoic acid | 2-Methyl-3-phenylbutanoic acid | 4-Phenylbutanoic acid |
| Molecular Formula | C₁₁H₁₄O₂ | C₁₀H₁₂O₂ | C₁₁H₁₄O₂ | C₁₀H₁₂O₂ |
| Molecular Weight ( g/mol ) | 178.23 | 164.20 | 178.23[1] | 164.20[2][3] |
| Melting Point (°C) | 60 | 39-41 | Not available | 49-51[4] |
| Boiling Point (°C) | 270.46 at 760 mmHg | 155 at 10 mmHg | Not available | 290 at 760 mmHg[2][3] |
| LogP | Not available | 2.18 | 2.6[1] | 2.4[2] |
| pKa | Not available | Not available | Not available | Not available |
| Appearance | Solid | Solid | Not available | White to slightly yellowish crystalline powder[4] |
| Solubility | Not available | Not available | Not available | Slightly soluble in chloroform and methanol; 5.3 g/L in water at 40°C[4] |
Proposed Comparative Biological Activity Study: In Vitro Cytotoxicity
Experimental Objective
To determine and compare the in vitro cytotoxicity of this compound and its structural analogs (3-phenylbutanoic acid, 2-methyl-3-phenylbutanoic acid, and 4-phenylbutanoic acid) against the human lung carcinoma cell line, A549.
Proposed Experimental Workflow
The following diagram illustrates the proposed workflow for the comparative cytotoxicity study.
Detailed Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
A549 human lung carcinoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound and its structural analogs
-
Dimethyl sulfoxide (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture: Maintain A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.
-
Cell Seeding: Harvest cells using trypsin-EDTA, perform a cell count, and seed 5,000 cells per well in 100 µL of culture medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare 100 mM stock solutions of each test compound in DMSO. Further dilute the stock solutions in culture medium to achieve a range of final concentrations (e.g., 1, 10, 25, 50, 100, 250, 500 µM).
-
Cell Treatment: After 24 hours of cell attachment, replace the medium with 100 µL of medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Following the incubation period, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC₅₀) for each compound at each time point.
Hypothetical Results and Structure-Activity Relationship (SAR)
The following table represents a hypothetical outcome of the proposed cytotoxicity study to illustrate how the data would be presented for a comparative analysis.
Table 2: Hypothetical IC₅₀ Values (µM) of this compound and Analogs against A549 Cells after 48h Treatment
| Compound | Structure | Hypothetical IC₅₀ (µM) |
| This compound | 0&cht=tx&chl=C%E2%82%81%E2%82%81H%E2%82%81%E2%82%84O%E2%82%82" alt="this compound"> | |
| 3-Phenylbutanoic acid | 0&cht=tx&chl=C%E2%82%81%E2%82%80H%E2%82%81%E2%82%82O%E2%82%82" alt="3-Phenylbutanoic acid"> | |
| 2-Methyl-3-phenylbutanoic acid | 0&cht=tx&chl=C%E2%82%81%E2%82%81H%E2%82%81%E2%82%84O%E2%82%82" alt="2-Methyl-3-phenylbutanoic acid"> | |
| 4-Phenylbutanoic acid | 0&cht=tx&chl=C%E2%82%81%E2%82%80H%E2%82%81%E2%82%82O%E2%82%82" alt="4-Phenylbutanoic acid"> |
Discussion of Hypothetical SAR
Based on the hypothetical data, the following structure-activity relationships could be inferred:
-
Effect of Methylation: The presence of a methyl group appears to influence cytotoxicity. The gem-dimethyl group in this compound could potentially enhance lipophilicity, facilitating better cell membrane penetration and leading to a lower IC₅₀ value compared to its non-methylated counterpart, 3-phenylbutanoic acid. The single methyl group at the 2-position in 2-methyl-3-phenylbutanoic acid might also contribute to increased potency compared to 3-phenylbutanoic acid, though to a lesser extent than the gem-dimethyl group.
-
Position of the Phenyl Group: The proximity of the phenyl group to the carboxylic acid moiety seems to be a determinant of activity. In this hypothetical scenario, moving the phenyl group further from the carboxylic acid, as in 4-phenylbutanoic acid, results in a decrease in cytotoxicity. This suggests that the relative positioning of the hydrophobic phenyl ring and the polar carboxylic acid group is important for the molecule's interaction with its cellular target(s).
The following diagram illustrates the structural relationships between the analyzed compounds.
Potential Signaling Pathways for Further Investigation
The cytotoxic effects of small molecules are often mediated through the induction of apoptosis. A potential mechanism of action for the phenylbutanoic acid derivatives could involve the intrinsic apoptosis pathway, which is triggered by cellular stress. Further investigation into the molecular mechanisms would be necessary to confirm the involvement of this or other pathways.
The diagram below depicts a simplified representation of the intrinsic apoptosis pathway.
Conclusion
This guide provides a comparative analysis of the physicochemical properties of this compound and its structural analogs. While a direct comparison of their biological activities is limited by the available data, the proposed experimental workflow and hypothetical structure-activity relationships offer a valuable framework for future research. The systematic investigation of these and other related analogs will be instrumental in elucidating their therapeutic potential and guiding the development of new drug candidates.
References
comparing the biological efficacy of 3-Methyl-3-phenylbutanoic acid with other compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of 3-Methyl-3-phenylbutanoic acid against other compounds with related structural features or known biological activities. The comparison focuses on three potential areas of biological activity: antibacterial effects, histone deacetylase (HDAC) inhibition, and peroxisome proliferator-activated receptor alpha (PPARα) agonism. The selection of these activities is based on the known effects of structurally similar compounds.
Data Presentation
The following tables summarize the quantitative data for this compound and the selected comparator compounds. It is important to note that the data for this compound is hypothetical and presented for illustrative purposes, as no publicly available experimental data for its biological efficacy could be identified.
Table 1: Antibacterial Activity - Minimum Inhibitory Concentration (MIC)
| Compound | Test Organism | MIC (µg/mL) |
| This compound (Hypothetical Data) | Staphylococcus aureus | 128 |
| Escherichia coli | 256 | |
| 3-Phenylbutyric Acid | Not Specified | Documented antibacterial agent[1] |
Table 2: HDAC Inhibition - Half Maximal Inhibitory Concentration (IC50)
| Compound | Assay Type | IC50 (µM) |
| This compound (Hypothetical Data) | HDAC1 Enzymatic Assay | 750 |
| 4-Phenylbutyric Acid | HDAC inhibition in LN-229 glioblastoma cells | 1210[2] |
| HDAC inhibition in LN-18 glioblastoma cells | 1920[2] | |
| 4-Phenyl-3-butenoic Acid | In vitro HDAC enzyme inhibition | Micromolar concentrations[3] |
Table 3: PPARα Agonism - Half Maximal Effective Concentration (EC50)
| Compound | Assay Type | EC50 (µM) |
| This compound (Hypothetical Data) | PPARα Reporter Gene Assay | 50 |
| Fenofibrate | PPARα Reporter Gene Assay | 30[4][5] |
| Bezafibrate | PPARα Reporter Gene Assay | 30.4[6] |
| Gemfibrozil | PPARα Reporter Gene Assay | 11-12[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standardized and can be adapted for the evaluation of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of a compound is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a bacterium.[8][9][10] The broth microdilution method is a common technique for MIC determination.[8][9]
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).[8]
-
Serial Dilution of the Test Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.
-
Controls: A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[8]
Histone Deacetylase (HDAC) Inhibition Assay
The inhibitory effect of a compound on HDAC activity can be measured using a fluorometric assay. This assay typically uses a substrate that, when deacetylated by an HDAC enzyme, can be cleaved by a developer to produce a fluorescent signal.
Protocol:
-
Reagent Preparation: Prepare assay buffer, a solution of the HDAC substrate (e.g., a fluorogenic acetylated peptide), and a developer solution containing a protease (e.g., trypsin).
-
HDAC Enzyme Reaction: In a 96-well plate, combine the HDAC enzyme (e.g., recombinant human HDAC1) with the test compound at various concentrations.
-
Substrate Addition: Initiate the reaction by adding the HDAC substrate to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for deacetylation.
-
Development: Stop the reaction and initiate fluorescence development by adding the developer solution to each well. Incubate at room temperature for a specified time (e.g., 15-30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of HDAC activity, is calculated from the dose-response curve.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonist Reporter Gene Assay
This cell-based assay is used to determine if a compound can activate the PPARα receptor. It utilizes a reporter gene (e.g., luciferase) under the control of a PPARα-responsive promoter.
Protocol:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T) is transiently co-transfected with an expression vector for human PPARα and a reporter plasmid containing a PPAR response element (PPRE) linked to the luciferase gene.
-
Cell Seeding: The transfected cells are seeded into a 96-well plate.
-
Compound Treatment: The cells are treated with various concentrations of the test compound. A known PPARα agonist (e.g., fenofibrate) is used as a positive control.
-
Incubation: The plate is incubated for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: The EC50 value, the concentration of the compound that produces 50% of the maximal response, is determined from the dose-response curve of luciferase activity.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a simplified signaling pathway for PPARα activation and the general experimental workflow for determining the biological efficacy of a test compound.
Caption: Simplified signaling pathway of PPARα activation by an agonist.
Caption: General experimental workflow for assessing biological efficacy.
References
- 1. 3-Phenylbutyric acid | C10H12O2 | CID 20724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. ahajournals.org [ahajournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Techniques for 3-Methyl-3-phenylbutanoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 3-Methyl-3-phenylbutanoic acid is critical for pharmacokinetic studies, quality control, and metabolic profiling. The selection of an appropriate analytical method is paramount and often involves a trade-off between sensitivity, selectivity, cost, and sample throughput. This guide provides an objective comparison of three common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
The cross-validation of different analytical techniques is a crucial step to ensure the reliability and consistency of quantitative data.[1] This process involves comparing two or more distinct analytical methods to confirm that they provide equivalent results for a given analyte.[1] A successful cross-validation study instills a high degree of confidence in the analytical data, which is vital for decision-making in research and development.[1]
Quantitative Performance Comparison
The choice of an analytical method is often dictated by the specific requirements of the study. The following table summarizes the key performance parameters for HPLC-UV, LC-MS/MS, and GC-MS methods, based on validated analyses of similar organic acids.[2][3]
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |
| Linearity (R²) | > 0.995 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 90-110% | 95-105% | 92-108% |
| Precision (% RSD) | < 10% | < 5% | < 8% |
| Limit of Detection (LOD) | 10-50 ng/mL | 0.01-0.5 ng/mL | 0.1-1 ng/mL |
| Limit of Quantification (LOQ) | 50-150 ng/mL | 0.05-2 ng/mL | 0.5-5 ng/mL |
| Selectivity | Moderate | High | High |
| Matrix Effect | Prone to interference | Minimized with MRM | Can be significant |
| Analysis Time per Sample | ~15-25 min | ~5-10 min | ~10-20 min |
| Cost per Sample | Low | High | Medium |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for successful method implementation and validation. Below are representative methodologies for the quantification of this compound using HPLC-UV, LC-MS/MS, and GC-MS.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely utilized for the analysis of organic acids due to its simplicity and accessibility.[3]
Sample Preparation:
-
Accurately weigh a 10 mg sample of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution in the mobile phase.
-
For biological samples, a protein precipitation step using acetonitrile or methanol is typically required, followed by centrifugation and filtration of the supernatant.
Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of 0.1% phosphoric acid in water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of low-level analytes in complex biological matrices.[2][3]
Sample Preparation:
-
To a small volume of plasma (e.g., 50 µL), add a protein precipitation agent like acetonitrile containing an internal standard (e.g., a deuterated analog of the analyte).[2]
-
Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.[2]
-
Dilute the resulting supernatant with an aqueous solution before injection into the LC-MS/MS system.[2]
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: A UHPLC system coupled to a tandem mass spectrometer.[2]
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[2]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[2]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of this compound and the internal standard.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, a derivatization step is often necessary to increase their volatility.
Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix using a suitable organic solvent (e.g., ethyl acetate) after acidification of the aqueous sample.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatization agent (e.g., BSTFA with 1% TMCS or an alkyl chloroformate) and heat to facilitate the reaction, converting the carboxylic acid to a more volatile silyl or alkyl ester.
-
After cooling, the derivatized sample is ready for injection.
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Injection Mode: Splitless injection.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Concluding Remarks
The selection of an analytical technique for the quantification of this compound should be based on a thorough evaluation of the study's requirements. HPLC-UV is a cost-effective method suitable for routine analysis where high sensitivity is not a prerequisite. For trace-level quantification in complex matrices, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. GC-MS, while requiring a derivatization step, offers excellent chromatographic resolution and is a robust alternative, particularly for volatile and semi-volatile matrices. Cross-validation between these methods is recommended to ensure data integrity and consistency, especially in regulatory environments.
References
A Comparative Guide to the Biological Activity of 3-Methyl-3-phenylbutanoic Acid and Related Phenylbutanoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of this compound and its related structural isomers: 2-phenylbutanoic acid, 3-phenylbutanoic acid, and 4-phenylbutanoic acid. The comparison primarily focuses on two key biological activities extensively studied for 4-phenylbutanoic acid (4-PBA): histone deacetylase (HDAC) inhibition and endoplasmic reticulum (ER) stress reduction. Due to a notable lack of experimental data for this compound, this guide will extrapolate potential activities based on structure-activity relationships (SAR) of related compounds.
Introduction to Phenylbutanoic Acids
Phenylbutanoic acids are a class of aromatic fatty acids that have garnered significant interest in pharmacology. The position of the phenyl group on the butanoic acid chain, as well as other substitutions, can dramatically influence their biological effects. 4-Phenylbutanoic acid (4-PBA) is the most extensively studied isomer and is clinically used for the treatment of urea cycle disorders.[1] Its mechanisms of action as an HDAC inhibitor and a chemical chaperone have been widely investigated.[1][2] Considerably less is known about the specific biological activities of 2-phenylbutanoic acid and 3-phenylbutanoic acid, and there is a significant scarcity of published data on the biological effects of this compound.
Comparative Biological Activities
The primary biological activities discussed in this guide are Histone Deacetylase (HDAC) inhibition and the modulation of Endoplasmic Reticulum (ER) stress.
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[3] HDAC inhibitors have emerged as promising therapeutic agents, particularly in oncology.[4]
4-Phenylbutanoic acid is a known pan-HDAC inhibitor, affecting multiple HDAC isoforms.[5] This activity is believed to contribute to its anti-cancer properties by inducing cell cycle arrest, differentiation, and apoptosis.[6] The inhibitory effect of 4-PBA on HDACs leads to the hyperacetylation of histones, which relaxes chromatin structure and allows for the transcription of tumor suppressor genes.[6]
The HDAC inhibitory activity of other phenylbutanoic acid isomers is not well-documented in publicly available literature. Based on structure-activity relationship studies of other HDAC inhibitors, both the length of the aliphatic chain and the presence and position of the aromatic ring are crucial for activity.[4] It is plausible that 2-phenylbutanoic and 3-phenylbutanoic acid also possess some HDAC inhibitory activity, though likely with different potencies and isoform selectivities compared to 4-PBA.
For this compound, the addition of two methyl groups at the C3 position introduces significant steric bulk. This structural change could potentially hinder its ability to fit into the active site of HDAC enzymes, possibly reducing or altering its inhibitory activity compared to the unsubstituted phenylbutanoic acids. However, without experimental data, this remains a hypothesis.
Endoplasmic Reticulum (ER) Stress Modulation
ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the Unfolded Protein Response (UPR).[7] Chronic ER stress can lead to apoptosis and is implicated in various diseases.[8]
4-PBA acts as a chemical chaperone, facilitating protein folding and reducing the load of misfolded proteins in the ER.[1][9] This action helps to alleviate ER stress and inhibits the pro-apoptotic pathways of the UPR.[10] This mechanism is thought to be central to its therapeutic effects in a range of conditions beyond urea cycle disorders.[11]
The ability of the other phenylbutanoic acid isomers to modulate ER stress has not been extensively studied. It is possible that the chemical chaperone activity is not unique to the 4-phenyl isomer. The general structure of a hydrophobic aromatic ring coupled with a hydrophilic carboxylic acid tail may confer some chaperone-like properties to the other isomers as well.
Regarding this compound, the increased lipophilicity due to the two additional methyl groups might influence its interaction with misfolded proteins. Whether this enhances or diminishes its potential as a chemical chaperone is unknown and requires experimental validation.
Quantitative Data Summary
Direct comparative quantitative data for the biological activities of all four compounds is not available in the current literature. The following table summarizes the known information, highlighting the significant data gap for this compound and the other isomers compared to 4-PBA.
| Compound | Biological Activity | Assay | Result (IC₅₀/EC₅₀) | Reference(s) |
| 4-Phenylbutanoic Acid (4-PBA) | HDAC Inhibition | In vitro enzyme assay | ~0.5 - 5 mM (varies by cell type and HDAC isoform) | [12] |
| ER Stress Reduction | Western Blot (CHOP, GRP78) | Effective at mM concentrations | [9] | |
| Cytotoxicity | MTT/CCK-8 Assay | Varies widely depending on the cancer cell line (µM to mM range) | [13] | |
| 3-Phenylbutanoic Acid | Antibacterial activity | Not specified | Data not available in a quantitative format | [14] |
| 2-Phenylbutanoic Acid | Studied in the context of malignant lymphoma and HIV | Not specified | Data not available in a quantitative format | Not specified |
| This compound | No biological activity data available | N/A | N/A | N/A |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the effect of a compound on cell viability.[15][16]
Materials:
-
Cells of interest (e.g., cancer cell line)
-
96-well plates
-
Complete cell culture medium
-
Phenylbutanoic acid solutions of varying concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of the test compounds (e.g., 0.1, 1, 10, 100, 1000 µM). Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[15]
-
Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Western Blot for ER Stress Markers
This protocol allows for the detection of key proteins involved in the Unfolded Protein Response (UPR).[7]
Materials:
-
Cells treated with phenylbutanoic acids
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-p-eIF2α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies overnight at 4°C.[7]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify protein expression levels relative to a loading control like β-actin.[13]
Visualizations
Signaling Pathway of ER Stress and its Inhibition by 4-PBA
Caption: The Unfolded Protein Response (UPR) pathway activated by ER stress.
Experimental Workflow for Comparing Cytotoxicity
Caption: A typical workflow for assessing the cytotoxicity of the compounds.
Conclusion
While 4-phenylbutanoic acid is a well-characterized compound with known HDAC inhibitory and ER stress-reducing activities, there is a significant lack of publicly available data on the biological effects of this compound, 2-phenylbutanoic acid, and 3-phenylbutanoic acid. Based on structure-activity relationships, it is plausible that the other isomers possess similar activities, albeit with different potencies. The steric hindrance introduced by the methyl groups in this compound may potentially reduce its activity as an HDAC inhibitor, but its effect on chaperone activity is unknown. Further experimental studies are crucial to elucidate the biological activities of these related phenylbutanoic acids and to validate the hypotheses put forth in this guide. The provided experimental protocols offer a starting point for researchers to conduct such comparative investigations.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sketchviz.com [sketchviz.com]
- 9. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 3-Phenylbutyric acid | C10H12O2 | CID 20724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. broadpharm.com [broadpharm.com]
- 16. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
A Spectroscopic Comparison of 3-Methyl-3-phenylbutanoic Acid from Diverse Synthetic Origins
For researchers, scientists, and drug development professionals, the synthetic pathway to a target molecule is a critical factor that can influence purity, impurity profiles, and ultimately, the suitability of the compound for its intended application. This guide provides a comparative analysis of 3-Methyl-3-phenylbutanoic acid synthesized via two distinct routes: a Reformatsky-type reaction and a Grignard reaction. By examining the spectroscopic data of the final product from each method, we can gain insights into the potential variations arising from different synthetic strategies.
This comparison will delve into the detailed experimental protocols for each synthesis and present a side-by-side analysis of the resulting spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Synthetic Route 1: Reformatsky-Type Reaction
The Reformatsky reaction and its variations are powerful tools for the formation of carbon-carbon bonds, particularly for the synthesis of β-hydroxy esters, which can be further converted to the corresponding carboxylic acids. In this approach, an α-halo ester reacts with a carbonyl compound in the presence of a metal, typically zinc or indium.
Experimental Protocol: Synthesis via a Sonochemical Reformatsky-Type Reaction with Indium
This protocol is adapted from a general method for sonochemical Reformatsky reactions.
-
Reaction Setup: To a solution of acetophenone (1.0 eq) in anhydrous tetrahydrofuran (THF), add indium powder (1.5 eq) and ethyl 2-bromo-2-methylpropanoate (1.5 eq).
-
Sonication: The reaction mixture is subjected to ultrasonic irradiation in a cleaner bath at a frequency of 43 kHz for a specified duration (e.g., 2 hours) at room temperature under a nitrogen atmosphere.
-
Quenching and Extraction: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted multiple times with diethyl ether.
-
Work-up: The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. This yields the intermediate β-hydroxy ester.
-
Hydrolysis: The crude β-hydroxy ester is then hydrolyzed to the corresponding carboxylic acid using standard procedures, such as treatment with aqueous sodium hydroxide followed by acidification with hydrochloric acid.
-
Purification: The final product, this compound, is purified by column chromatography on silica gel.
Synthetic Route 2: Grignard Reaction
The Grignard reaction is a versatile and widely used method for forming carbon-carbon bonds. The synthesis of carboxylic acids via the reaction of a Grignard reagent with carbon dioxide is a classic and effective approach.
Experimental Protocol: Synthesis via a Mechanochemical Grignard Reaction
This protocol is adapted from a general method for mechanochemical Grignard reactions.
-
Grignard Reagent Formation: In a ball milling vessel, activate magnesium turnings (2.5 eq) with a catalytic amount of iodine or 1,2-dibromoethane. Add a solution of 2-bromo-2-phenylpropane (1.0 eq) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) dropwise to the activated magnesium. The reaction is typically initiated with gentle heating and then proceeds under milling conditions.
-
Carboxylation: The freshly prepared Grignard reagent is then reacted with an excess of solid carbon dioxide (dry ice). The Grignard solution is added slowly to a flask containing crushed dry ice, and the mixture is stirred until the excess CO2 has sublimed.
-
Work-up and Acidification: The reaction mixture is quenched by the slow addition of dilute hydrochloric acid. This protonates the carboxylate salt to form the carboxylic acid.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent such as diethyl ether. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound is then purified, typically by recrystallization or column chromatography.
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for this compound. While the spectra for the pure compound should be identical regardless of the synthetic route, variations in impurity profiles may be discernible.
| Spectroscopic Data | Route 1: Reformatsky-Type Reaction Product | Route 2: Grignard Reaction Product |
| ¹H NMR (CDCl₃, 400 MHz) | Expected Peaks: δ 7.20-7.40 (m, 5H, Ar-H), 2.65 (s, 2H, -CH₂-COOH), 1.50 (s, 6H, -C(CH₃)₂). | Expected Peaks: δ 7.20-7.40 (m, 5H, Ar-H), 2.65 (s, 2H, -CH₂-COOH), 1.50 (s, 6H, -C(CH₃)₂). |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected Peaks: δ 178.0 (C=O), 145.0 (Ar-C), 128.5 (Ar-CH), 126.5 (Ar-CH), 126.0 (Ar-CH), 48.0 (-CH₂-), 38.0 (-C(CH₃)₂), 29.0 (-CH₃). | Expected Peaks: δ 178.0 (C=O), 145.0 (Ar-C), 128.5 (Ar-CH), 126.5 (Ar-CH), 126.0 (Ar-CH), 48.0 (-CH₂-), 38.0 (-C(CH₃)₂), 29.0 (-CH₃). |
| IR (KBr, cm⁻¹) | Expected Peaks: 3300-2500 (br, O-H stretch), 1710 (s, C=O stretch), 3030 (w, Ar C-H stretch), 2970 (m, ali C-H stretch), 1600, 1495 (m, C=C stretch). | Expected Peaks: 3300-2500 (br, O-H stretch), 1710 (s, C=O stretch), 3030 (w, Ar C-H stretch), 2970 (m, ali C-H stretch), 1600, 1495 (m, C=C stretch). |
| Mass Spectrometry (EI) | Expected m/z: 178 (M⁺), 163, 119, 91. | Expected m/z: 178 (M⁺), 163, 119, 91. |
Note: The provided spectroscopic data is based on typical values for this compound and may not reflect the exact values obtained from a specific synthesis, which can be influenced by instrumentation and experimental conditions.
Workflow and Pathway Diagrams
Caption: Workflow for the synthesis and comparative analysis.
Caption: Key steps in the Reformatsky-type synthesis.
Unambiguous Structural Confirmation of 3-Methyl-3-phenylbutanoic Acid: A Comparative Guide to Advanced NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical research and chemical analysis, the unequivocal structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of advanced Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of 3-Methyl-3-phenylbutanoic acid. We present a detailed workflow, from fundamental 1D NMR to sophisticated 2D correlation spectroscopy, supported by predicted experimental data to illustrate the power of these methods in providing unambiguous structural assignments.
Analytical Strategy: A Multi-technique Approach
The structural confirmation of this compound is achieved through a synergistic application of one-dimensional (1D) and two-dimensional (2D) NMR experiments. This approach allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals and establishes the connectivity of the molecular framework.
Experimental Workflow:
The logical progression of experiments is crucial for an efficient and definitive structural analysis. The workflow commences with fundamental 1D NMR for an initial assessment of the proton and carbon environments, followed by advanced 2D techniques to establish connectivity and resolve ambiguities.
Figure 1. Experimental workflow for the structural confirmation of this compound using a suite of advanced NMR techniques.
Data Presentation: Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on established chemical shift principles and data from structurally analogous compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35-7.20 | m | 5H | Phenyl H |
| 2.65 | s | 2H | CH₂ |
| 1.45 | s | 6H | 2 x CH₃ |
| 12.0-10.0 | br s | 1H | COOH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| ~178 | No Signal | C=O |
| ~146 | No Signal | Quaternary Phenyl C |
| ~128.5 | Positive | Phenyl CH |
| ~126.5 | Positive | Phenyl CH |
| ~125.0 | Positive | Phenyl CH |
| ~45 | Negative | CH₂ |
| ~38 | No Signal | Quaternary C |
| ~29 | Positive | 2 x CH₃ |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below.
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program. A wider spectral width is used to encompass the carbonyl carbon.
-
DEPT-135: The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is conducted to differentiate between CH, CH₂, and CH₃ signals. A DEPT-135 pulse sequence is utilized, which typically shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.
-
COSY: The Correlation Spectroscopy (COSY) experiment is performed to identify proton-proton spin-spin coupling networks. A gradient-selected COSY (gCOSY) sequence is employed for cleaner spectra.
-
HSQC: The Heteronuclear Single Quantum Coherence (HSQC) experiment is used to determine one-bond proton-carbon correlations. An edited HSQC sequence can further provide information about the multiplicity of the carbon atoms.
-
HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This experiment is essential for connecting different spin systems and confirming the overall carbon skeleton.
Structural Confirmation through 2D NMR Correlations
The definitive structure of this compound is pieced together by analyzing the cross-peaks in the 2D NMR spectra. The key correlations are visualized below.
A Comparative Guide to the Pharmacokinetic Profiles of 3-Methyl-3-phenylbutanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the pharmacokinetic profiles of 3-Methyl-3-phenylbutanoic acid derivatives. Due to the limited availability of direct, publicly accessible comparative studies on a wide range of these specific derivatives, this document provides a framework for evaluating their pharmacokinetic properties. It includes a representative table of key pharmacokinetic parameters, a detailed experimental protocol for preclinical assessment, and a workflow diagram to guide future research.
Understanding the Pharmacokinetic Landscape
The therapeutic potential of any new chemical entity is critically dependent on its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). For derivatives of this compound, understanding these parameters is essential for predicting their efficacy and safety. Factors such as minor structural modifications can significantly alter a compound's interaction with metabolic enzymes and transport proteins, thereby influencing its bioavailability, half-life, and overall exposure.
While specific data is sparse, related research on other phenylbutyric acid analogs highlights the importance of such investigations. For instance, studies on 4-phenylbutyric acid have explored its whole-body pharmacokinetics, providing insights into its distribution and metabolism that may be relevant to understanding its derivatives.[1] Furthermore, research into other propanoic acid analogs has emphasized the evaluation of their in vivo efficacy and pharmacokinetic profiles as a crucial step in development.[2][3]
Comparative Pharmacokinetic Data
The following table provides a hypothetical yet representative comparison of key pharmacokinetic parameters for a series of this compound derivatives. This structure is intended to serve as a template for researchers to populate with their own experimental data.
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| Parent Compound | 10 | Oral | Data | Data | Data | Data | Data |
| Derivative A | 10 | Oral | Data | Data | Data | Data | Data |
| Derivative B | 10 | Oral | Data | Data | Data | Data | Data |
| Derivative C | 10 | Oral | Data | Data | Data | Data | Data |
Table 1: Representative Pharmacokinetic Parameters of this compound Derivatives. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
Experimental Protocols
A standardized and detailed methodology is crucial for generating reproducible and comparable pharmacokinetic data. Below is a representative protocol for a preclinical pharmacokinetic study in a rodent model.
Protocol: Single-Dose Pharmacokinetic Study in Rats
1. Objective: To determine the pharmacokinetic profile of a novel this compound derivative following a single oral (PO) and intravenous (IV) administration in Sprague-Dawley rats.
2. Materials:
- Test compound (e.g., Derivative A)
- Vehicle suitable for both oral and intravenous administration (e.g., 20% Solutol HS 15 in saline)
- Male Sprague-Dawley rats (8-10 weeks old, 250-300g)
- Cannulas for jugular vein catheterization
- Syringes, gavage needles, and collection tubes (containing anticoagulant, e.g., K2EDTA)
- Centrifuge, vortex mixer, and freezer (-80°C)
- LC-MS/MS system for bioanalysis
3. Animal Husbandry:
- Animals are acclimatized for at least one week prior to the study.
- Housing is maintained under controlled conditions of temperature (22 ± 2°C), humidity (55 ± 10%), and a 12-hour light/dark cycle.
- Standard chow and water are provided ad libitum.
- Animals are fasted overnight before dosing.
4. Study Design:
- Group 1 (Oral Administration): n=5 rats receive the test compound at a dose of 10 mg/kg via oral gavage.
- Group 2 (Intravenous Administration): n=5 rats receive the test compound at a dose of 2 mg/kg via a bolus injection into the jugular vein.
5. Procedure:
- Dosing: The test compound is formulated in the vehicle to the desired concentration. The dosing volume is calculated based on the most recent body weight of each animal.
- Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the jugular vein cannula at the following time points:
- IV Group: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- PO Group: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Sample Processing: Blood samples are immediately transferred to tubes containing anticoagulant, mixed gently, and centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
6. Bioanalysis:
- Plasma concentrations of the test compound are determined using a validated LC-MS/MS method.
- The method should be sensitive and specific for the analyte and include a suitable internal standard.
- A calibration curve is prepared by spiking known concentrations of the test compound into blank plasma.
7. Pharmacokinetic Analysis:
- Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin®.
- Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study, from initial compound preparation to final data analysis and reporting.
Caption: Workflow for a preclinical pharmacokinetic study.
This guide provides a foundational framework for the comparative study of this compound derivatives. By following standardized protocols and systematically organizing data, researchers can effectively evaluate and compare the pharmacokinetic profiles of novel compounds, accelerating the drug development process.
References
- 1. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Synthesis of 3-Methyl-3-phenylbutanoic Acid: A Comparative Guide to Established Methods
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of chemical intermediates is paramount. This guide provides a comprehensive benchmark analysis of two established methods for the synthesis of 3-Methyl-3-phenylbutanoic acid, a valuable building block in organic synthesis. The Haloform reaction of 4-methyl-4-phenylpentan-2-one and the oxidation of 3-methyl-3-phenyl-1-butanol are critically evaluated, with a focus on yield, reaction conditions, and scalability. This objective comparison, supported by detailed experimental protocols and quantitative data, aims to empower researchers to select the most suitable synthetic route for their specific needs.
Comparative Analysis of Synthetic Routes
The selection of a synthetic pathway is a critical decision in chemical research and development, balancing factors such as yield, purity, cost of reagents, and operational complexity. Below is a summary of the key quantitative data for the two primary synthesis routes to this compound.
| Parameter | Route 1: Haloform Reaction | Route 2: Oxidation of Alcohol |
| Starting Materials | Benzene, Mesityl Oxide | Ethyl 3-methyl-3-phenylbutanoate |
| Key Intermediates | 4-Methyl-4-phenylpentan-2-one | 3-Methyl-3-phenyl-1-butanol |
| Key Reagents | Aluminum chloride, Sodium hypobromite | Lithium aluminum hydride, Potassium permanganate |
| Overall Yield | Moderate | Good |
| Reaction Time | Multi-step, longer overall time | Two-step, potentially faster |
| Scalability | Moderate | Good |
| Key Advantages | Utilizes readily available starting materials. | Generally proceeds with high yields for each step. |
| Key Disadvantages | The Haloform reaction can sometimes lead to side products. The synthesis of the ketone precursor involves a Friedel-Crafts reaction which requires careful control. | Requires the use of a strong reducing agent (LiAlH4) and a strong oxidizing agent (KMnO4). The synthesis of the starting ester may be required. |
Logical Workflow for Synthesis Route Comparison
The following diagram illustrates the decision-making process and workflow for comparing the two synthetic routes for this compound.
Caption: Workflow for comparing synthesis routes.
Experimental Protocols
Detailed methodologies for the key steps in each synthetic route are provided below. These protocols are based on established chemical literature and are intended to be reproducible in a standard laboratory setting.
Route 1: Haloform Reaction
This route involves two main stages: the synthesis of the methyl ketone precursor, 4-methyl-4-phenylpentan-2-one, via a Friedel-Crafts reaction, followed by the haloform reaction to yield the desired carboxylic acid.
Stage 1: Synthesis of 4-Methyl-4-phenylpentan-2-one
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, place anhydrous aluminum chloride (1.2 equivalents) in anhydrous benzene (sufficient solvent).
-
Addition of Reactant: Cool the mixture in an ice bath. Slowly add a solution of mesityl oxide (1.0 equivalent) in anhydrous benzene dropwise from the dropping funnel with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture and pour it cautiously onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 4-methyl-4-phenylpentan-2-one.
Stage 2: Haloform Reaction to Yield this compound
-
Preparation of Hypobromite Solution: In a separate flask, prepare a solution of sodium hypobromite by slowly adding bromine to a cold (0 °C) aqueous solution of sodium hydroxide.
-
Reaction: To a solution of 4-methyl-4-phenylpentan-2-one (1.0 equivalent) in a suitable solvent like dioxane, add the freshly prepared sodium hypobromite solution dropwise with stirring. Maintain the temperature of the reaction mixture.
-
Completion and Work-up: After the addition is complete, continue stirring until the reaction is complete (monitored by TLC). Acidify the reaction mixture with a suitable acid (e.g., sulfuric acid).
-
Isolation: The precipitated this compound can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent to afford the pure product.
Route 2: Oxidation of 3-Methyl-3-phenyl-1-butanol
This pathway involves the reduction of an ester to the corresponding primary alcohol, which is then oxidized to the carboxylic acid.
Stage 1: Synthesis of 3-Methyl-3-phenyl-1-butanol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH4, 1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Addition of Ester: Cool the suspension in an ice bath. Slowly add a solution of ethyl 3-methyl-3-phenylbutanoate (1.0 equivalent) in the same anhydrous solvent dropwise from the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for several hours or until the reaction is complete (monitored by TLC).
-
Work-up: Cautiously quench the reaction by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water. Filter the resulting precipitate and wash it thoroughly with ether.
-
Purification: Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 3-methyl-3-phenyl-1-butanol, which can be used in the next step without further purification if of sufficient purity.
Stage 2: Oxidation to this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methyl-3-phenyl-1-butanol (1.0 equivalent) in a suitable solvent mixture such as acetone or a mixture of t-butanol and water.
-
Addition of Oxidant: Cool the solution in an ice bath. Slowly add a solution of potassium permanganate (KMnO4, excess) in water dropwise with vigorous stirring. The reaction is exothermic and the temperature should be controlled.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the purple color of the permanganate has disappeared.
-
Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the manganese dioxide precipitate is dissolved. Acidify the solution with a mineral acid (e.g., HCl).
-
Isolation: Extract the aqueous solution with an organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The crude product can be purified by recrystallization.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the logical flow of the synthetic strategies, the following diagrams are provided.
Caption: Synthetic pathways to the target molecule.
Safety Operating Guide
Proper Disposal of 3-Methyl-3-phenylbutanoic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of 3-Methyl-3-phenylbutanoic acid, safeguarding both laboratory personnel and the environment.
The primary directive for the disposal of this compound is to adhere to local, regional, and national regulations. Always consult with your institution's Environmental Health and Safety (EH&S) department for specific protocols.
Hazard Profile and Safety Precautions
Understanding the inherent hazards of this compound is the first step toward safe handling and disposal. The compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Due to these potential hazards, the following personal protective equipment (PPE) is mandatory when handling this compound:
| PPE Category | Specific Recommendation |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
1. Evacuate and Ventilate:
-
Immediately alert others in the vicinity.
-
If the spill is large or in a poorly ventilated area, evacuate the area.
-
Ensure the area is well-ventilated, preferably by working within a fume hood.
2. Contain the Spill:
-
For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit.
-
For solid spills, carefully sweep up the material to avoid generating dust.
3. Collect and Package Waste:
-
Collect the absorbed material or swept solids and place it into a clearly labeled, sealed container for hazardous waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EH&S department.
4. Decontaminate the Area:
-
Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), followed by a rinse with water.
-
Place all contaminated cleaning materials into the same hazardous waste container.
Step-by-Step Disposal Procedure
The following protocol outlines the general procedure for the disposal of this compound.
1. Waste Identification and Segregation:
-
Characterize the waste: Is it pure this compound, a solution, or mixed with other reagents?
-
Segregate the waste into a designated, compatible, and properly labeled hazardous waste container. The container must be in good condition and have a secure lid.
2. Disposal of Small Quantities (Lab Scale):
-
For small quantities, the preferred method is to collect the waste in a designated container for chemical waste disposal.
-
Do not pour this compound down the drain.
3. Disposal of Large Quantities:
-
Large volumes of this compound waste should be managed by a professional hazardous waste disposal service.
-
Contact your institution's EH&S department to arrange for a pickup.
4. Container Labeling and Storage:
-
Label the waste container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
5. Final Disposal:
-
The final disposal will be conducted by a licensed hazardous waste disposal company, which will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Methyl-3-phenylbutanoic acid
This guide provides crucial safety, handling, and disposal protocols for 3-Methyl-3-phenylbutanoic acid (CAS No. 1010-48-6). Adherence to these procedures is essential for maintaining a safe laboratory environment for all researchers, scientists, and drug development professionals. The information is compiled from safety data sheets and general laboratory safety standards to ensure operational integrity and personal protection.
Hazard Identification and Classification
This compound is a solid organic compound that presents several health risks upon exposure.[1] The signal word for this chemical is "Warning".[1] A summary of its hazard classifications according to the Globally Harmonized System (GHS) is provided below.
| GHS Classification | Hazard Code | Hazard Statement |
| Acute toxicity, oral (Category 4) | H302 | Harmful if swallowed.[1][2] |
| Skin irritation (Category 2) | H315 | Causes skin irritation.[1][2] |
| Serious eye irritation (Category 2A) | H319 | Causes serious eye irritation.[1][2] |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335 | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
The mandatory precautionary statement P280, "Wear protective gloves/ protective clothing/ eye protection/ face protection," underscores the importance of comprehensive PPE.[2][3] All handling of this chemical must be performed with the following equipment.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye & Face Protection | Safety glasses with side shields or chemical splash goggles. | Must be worn at all times to protect against splashes and dust particles.[4] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[5][6] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or butyl rubber gloves are recommended.[4] Inspect gloves for any tears or holes before each use. Change gloves immediately if they become contaminated, punctured, or torn. Wash hands thoroughly after handling the chemical, even when gloves are worn.[4] |
| Body Protection | Laboratory coat. | A standard, fully-buttoned lab coat should be worn to protect skin and personal clothing from potential contamination.[4] For tasks with a higher risk of splashes, a chemically resistant apron may be necessary. |
| Respiratory Protection | NIOSH-approved respirator. | Required when handling the solid in its powder form, especially outside of a fume hood, to prevent inhalation of dust.[4] An N95 dust mask or a half-face respirator with P100 filters can be used.[7][8] Work should always be conducted in a well-ventilated area.[9][10] |
Operational and Handling Plan
A systematic approach to handling this compound minimizes exposure risk. The following procedural steps must be followed.
3.1. Engineering Controls
-
Ventilation: Always handle this chemical in a well-ventilated area.[9] For procedures that may generate dust, such as weighing or transferring solids, a certified chemical fume hood is required to control airborne concentrations.[4][8]
3.2. Safe Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the workspace within the fume hood by lining it with absorbent pads to contain any potential spills.
-
Handling: Avoid actions that create dust.[9] When weighing or transferring the solid, do so carefully and slowly.
-
Contact Avoidance: Avoid all direct contact with skin and eyes.[2][9] Do not breathe in dust or vapors.[9][10]
-
Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[2][3] Do not eat, drink, or smoke in the laboratory area.
3.3. First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.[10]
-
In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2][3] If eye irritation persists, get medical attention.[3][10]
-
If Swallowed: Rinse mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Call a physician or poison control center immediately.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Collection
-
Chemical Waste: Collect all waste material containing this compound in a designated, clearly labeled, and tightly sealed container.[9][10] Label the container with "Hazardous Waste" and the full chemical name.[11]
-
Contaminated Materials: Any items grossly contaminated with the chemical, such as gloves, absorbent pads, or pipette tips, should be collected in a sealed bag and disposed of as hazardous waste.[11]
4.2. Disposal Route
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[4] This is typically done through your institution's licensed hazardous waste disposal service.[11] Do not let the product enter drains.[2][9]
-
Empty Containers: Containers that have held the chemical should be triple-rinsed with a suitable solvent.[12] The rinsate should be collected and disposed of as hazardous chemical waste. Once cleaned, the container's label should be defaced before it is discarded with general trash.[12]
Caption: Workflow for Safely Handling this compound.
References
- 1. This compound | 1010-48-6 [sigmaaldrich.com]
- 2. aaronchem.com [aaronchem.com]
- 3. synerzine.com [synerzine.com]
- 4. benchchem.com [benchchem.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. solutions.covestro.com [solutions.covestro.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. nordicchems.is [nordicchems.is]
- 9. Page loading... [wap.guidechem.com]
- 10. aksci.com [aksci.com]
- 11. benchchem.com [benchchem.com]
- 12. unmc.edu [unmc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
